Tiprenolol
Description
See also: Tiprenolol Hydrochloride (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3/h4-7,10-11,14-15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUNLSYSEQIDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928271 | |
| Record name | Tiprenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26481-51-6, 13379-86-7 | |
| Record name | Tiprenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26481-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiprenolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013379867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiprenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026481516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiprenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPRENOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R86K1U4O7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tiprenolol on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiprenolol is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker. It is classified as a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors. A key characteristic of this compound is its intrinsic sympathomimetic activity (ISA), which allows it to exert a low level of agonist activity at the beta-adrenergic receptor while simultaneously blocking the effects of more potent endogenous catecholamines like epinephrine and norepinephrine. This dual action modulates the physiological response of cardiac myocytes to sympathetic stimulation.
This technical guide will provide an in-depth exploration of the molecular mechanisms by which this compound is expected to act on cardiac myocytes, detailing its interaction with adrenergic receptors, its influence on downstream signaling pathways, and its consequent effects on cellular electrophysiology and contractility.
Core Mechanism of Action at the Beta-Adrenergic Receptor
The primary mechanism of action of this compound on cardiac myocytes involves its interaction with β1 and β2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the cell surface.
Competitive Antagonism
This compound competitively binds to β1 and β2 adrenergic receptors, preventing the binding of endogenous catecholamines. In cardiac myocytes, β1 receptors are the predominant subtype and are the primary mediators of the cardiac response to sympathetic stimulation. By blocking these receptors, this compound attenuates the effects of sympathetic nerve activity and circulating catecholamines on the heart.
Intrinsic Sympathomimetic Activity (ISA)
Unlike pure antagonists, this compound possesses partial agonist activity. This means that in the absence of significant catecholamine levels (e.g., at rest), this compound can weakly activate the β-adrenergic receptors. This ISA is a critical feature, as it can lead to a less pronounced decrease in resting heart rate and cardiac output compared to beta-blockers without ISA. The clinical relevance of ISA is a subject of ongoing research, with potential benefits in certain patient populations.
Downstream Signaling Pathways
The interaction of this compound with beta-adrenergic receptors modulates intracellular signaling cascades, primarily the adenylyl cyclase-cAMP pathway.
Modulation of the Adenylyl Cyclase-cAMP Pathway
Activation of β1 and β2 adrenergic receptors by agonists leads to the activation of the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). As a competitive antagonist, this compound blocks this agonist-induced increase in cAMP. Due to its ISA, this compound may cause a small, submaximal increase in basal cAMP levels.
The overall effect in the presence of sympathetic stimulation is a reduction in intracellular cAMP concentration. cAMP is a crucial second messenger in cardiac myocytes, and its levels dictate the activity of several downstream effectors, most notably Protein Kinase A (PKA).
Protein Kinase A (PKA) and Substrate Phosphorylation
The decrease in cAMP levels leads to reduced activation of PKA. PKA, when active, phosphorylates a number of key proteins involved in cardiac myocyte function, including:
-
L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to a greater influx of Ca2+ into the cell during the action potential.
-
Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to faster re-uptake of Ca2+ into the sarcoplasmic reticulum (SR).
-
Ryanodine Receptors (RyR2): PKA-mediated phosphorylation can increase the sensitivity of these SR Ca2+ release channels.
-
Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca2+, facilitating relaxation.
By reducing PKA activity, this compound is expected to decrease the phosphorylation of these substrates, leading to a reduction in Ca2+ influx, altered SR Ca2+ handling, and changes in myofilament Ca2+ sensitivity.
Signaling Pathway of Beta-Adrenergic Receptor Modulation by this compound
An In-depth Technical Guide to the Synthesis and Chemical Properties of Tiprenolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiprenolol is a non-selective beta-adrenergic receptor antagonist, a class of drugs primarily used in the management of cardiovascular diseases. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. It includes a detailed, representative synthetic protocol, a summary of its physicochemical properties, and an elucidation of its mechanism of action through its interaction with the β-adrenergic signaling pathway. This document is intended to serve as a valuable resource for researchers, chemists, and pharmacologists involved in the study and development of beta-blockers.
Chemical Properties of this compound
This compound, with the IUPAC name 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol, is a secondary amine and a propan-2-ol derivative. Its chemical structure incorporates a 2-(methylthio)phenol moiety linked via an ether bond to a 3-(isopropylamino)propan-2-ol backbone.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(isopropylamino)-3-(2-(methylthio)phenoxy)propan-2-ol | - |
| CAS Number | 26481-51-6 | - |
| Molecular Formula | C₁₃H₂₁NO₂S | - |
| Molecular Weight | 255.38 g/mol | - |
| Melting Point | 87.5-90.5 °C | [1] |
| pKa (predicted) | 9.5 (amine), 10.2 (hydroxyl) | Predicted |
| LogP (predicted) | 2.54 | Predicted |
| Aqueous Solubility (predicted) | Low | Predicted |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 7 | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, analogous to the general synthesis of other aryloxypropanolamine beta-blockers. A representative synthetic route is outlined below, starting from 2-(methylthio)phenol.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(2-(methylthio)phenoxy)-2,3-epoxypropane
-
Reaction Setup: To a solution of 2-(methylthio)phenol (1 equivalent) in a suitable solvent such as methanol or water, add a base, typically sodium hydroxide (1.1 equivalents), and stir until the phenol is fully dissolved, forming the corresponding phenoxide.
-
Epoxidation: To the solution of the sodium phenoxide, add epichlorohydrin (1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude epoxide intermediate. This intermediate can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 1-(2-(methylthio)phenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Amination: Add isopropylamine (3-5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess isopropylamine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude this compound. The final product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Properties (Expected)
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons (multiplets, ~6.8-7.4 ppm)- -OCH₂- protons (multiplets, ~4.0-4.2 ppm)- -CH(OH)- proton (multiplet, ~3.9-4.1 ppm)- -CH₂-N- proton (multiplets, ~2.7-3.0 ppm)- -CH(CH₃)₂ proton (septet, ~2.8-3.1 ppm)- -CH(OH)- proton (broad singlet)- -NH- proton (broad singlet)- -S-CH₃ protons (singlet, ~2.4 ppm)- -CH(CH₃)₂ protons (doublet, ~1.0-1.2 ppm) |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm)- -OCH₂- carbon (~70-75 ppm)- -CH(OH)- carbon (~65-70 ppm)- -CH₂-N- carbon (~50-55 ppm)- -CH(CH₃)₂ carbon (~48-52 ppm)- -S-CH₃ carbon (~15-20 ppm)- -CH(CH₃)₂ carbons (~20-25 ppm) |
| IR (cm⁻¹) | - O-H stretch (broad, ~3300-3400)- N-H stretch (medium, ~3300-3400)- C-H stretch (aromatic, ~3000-3100)- C-H stretch (aliphatic, ~2850-2970)- C=C stretch (aromatic, ~1450-1600)- C-O stretch (ether, ~1230-1270)- C-N stretch (~1000-1200) |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 255- Fragmentation patterns corresponding to the loss of the isopropyl group, the propanol side chain, and cleavage of the ether linkage. |
Mechanism of Action: Beta-Adrenergic Receptor Antagonism
This compound functions as a non-selective antagonist of beta-adrenergic receptors (β-ARs), which are a class of G-protein coupled receptors (GPCRs). These receptors are crucial in the sympathetic nervous system's regulation of cardiovascular function.
The β-Adrenergic Signaling Pathway
Under normal physiological conditions, catecholamines such as epinephrine and norepinephrine bind to β-ARs on the surface of cardiac muscle cells and other tissues. This binding activates a signaling cascade.
Caption: The β-adrenergic signaling pathway and the inhibitory action of this compound.
Pathway Description:
-
Ligand Binding: Catecholamines bind to the β-adrenergic receptor.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Cellular Response: PKA then phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate, contractility, and bronchodilation.
Inhibition by this compound
This compound, as a competitive antagonist, binds to the β-adrenergic receptors without activating them. By occupying the receptor's binding site, it prevents catecholamines from binding and initiating the signaling cascade. This blockade leads to a reduction in the downstream effects of sympathetic stimulation, resulting in decreased heart rate, reduced cardiac output, and a lowering of blood pressure.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The outlined synthetic route offers a practical approach for its preparation in a laboratory setting. The compilation of its physicochemical properties, though some are based on predictive models, provides a solid foundation for further research and development. The elucidation of its mechanism of action as a beta-adrenergic antagonist clarifies its pharmacological role. This document aims to be a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
Tiprenolol and Beta-Adrenergic Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiprenolol is a non-selective beta-adrenergic receptor antagonist, a class of drugs that play a crucial role in cardiovascular medicine. These agents exert their therapeutic effects by blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This guide provides an in-depth overview of the methodologies used to study the binding affinity of compounds like this compound to beta-adrenergic receptors and the subsequent signaling pathways.
Note on Data Availability: Despite a comprehensive search of publicly available scientific literature, specific quantitative binding affinity data (Ki, IC50, Kd) for this compound at beta-1 (β₁) and beta-2 (β₂) adrenergic receptors was not found. The data presented in this guide for other beta-blockers is for comparative and illustrative purposes.
Comparative Beta-Adrenergic Receptor Binding Affinity
To provide context for the binding affinity of beta-blockers, the following table summarizes the equilibrium dissociation constants (Ki) for several common beta-antagonists at human β₁ and β₂ adrenergic receptors. This data is essential for understanding the potency and selectivity of these compounds.
| Compound | β₁ Ki (nM) | β₂ Ki (nM) | Selectivity (β₁ vs β₂) |
| Propranolol | 1.97 | 2.0 | Non-selective |
| Metoprolol | 18.2 | 512.8 | ~28-fold for β₁ |
| Atenolol | 218.8 | 1023.5 | ~4.7-fold for β₁ |
| Timolol | 1.97 | 2.0 | Non-selective[1] |
| Carvedilol | 0.23 | 0.54 | Non-selective |
This data is compiled from various sources for illustrative purposes and direct comparison between studies should be made with caution due to differing experimental conditions.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] A competitive binding assay is typically used to determine the Ki value of an unlabeled compound like this compound.
I. Materials and Reagents
-
Receptor Source: Membranes from cells or tissues expressing beta-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β₁ or β₂ receptors, rat lung membranes for β₂, or turkey erythrocyte membranes for β₁).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity beta-adrenergic antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM Propranolol).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
II. Membrane Preparation
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[3]
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.[3]
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[3]
-
The membrane pellet is washed and resuspended in fresh buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
III. Competitive Binding Assay Procedure
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, add a high concentration of a standard beta-blocker instead of the test compound.
-
The membrane preparation is added to initiate the binding reaction.
-
-
The plate is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
IV. Data Analysis
-
The data is analyzed using non-linear regression analysis software (e.g., GraphPad Prism).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value for the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
References
An In-Depth Technical Guide to the Cardiac Electrophysiology of DL-tiprenolol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific quantitative data on the cardiac electrophysiological effects of DL-tiprenolol is limited. This guide summarizes the available qualitative information for DL-tiprenolol and provides a broader context of the established Class II antiarrhythmic effects of beta-blockers, which are expected to be similar for DL-tiprenolol. The quantitative data and experimental protocols presented are representative of the beta-blocker class and should not be considered as specific values for DL-tiprenolol.
Introduction to DL-tiprenolol and its Class
DL-tiprenolol is a non-selective beta-adrenergic receptor antagonist. As a beta-blocker, it falls under the Class II category of the Vaughan-Williams classification of antiarrhythmic drugs. The primary mechanism of action for this class is the inhibition of sympathetic nervous system effects on the heart, leading to a reduction in heart rate, myocardial contractility, and conduction velocity. These effects are particularly relevant in the management of tachyarrhythmias and in conditions associated with increased sympathetic tone.
Known Cardiac Electrophysiological Effects of DL-tiprenolol
While detailed quantitative studies on the specific ion channel effects of DL-tiprenolol are scarce, existing research in animal models and clinical settings has provided some key insights into its antiarrhythmic properties.
Key Qualitative Findings:
-
Antiarrhythmic Efficacy:
-
Low doses of DL-tiprenolol (0.01-0.02 mg/kg) have been shown to abolish adrenaline-induced ventricular arrhythmias in anesthetized dogs.[1]
-
Larger doses (2.0-4.0 mg/kg) were effective in restoring sinus rhythm in four out of five dogs with ventricular tachycardia induced by toxic doses of ouabain.[1]
-
In dogs with ventricular tachycardia following coronary artery ligation, DL-tiprenolol (4.0-8.0 mg/kg) increased the frequency of sinus beats and reduced the ventricular rate.[1]
-
-
Effects on Cardiac Conduction:
-
At higher doses (4-8 mg/kg), DL-tiprenolol can lead to a depression of sinus and atrioventricular (AV) nodal function, as well as intraventricular conduction.[1]
-
In patients with Wolff-Parkinson-White syndrome, DL-tiprenolol has been studied for its effects on conduction within normal and anomalous atrioventricular pathways.[2]
-
Representative Electrophysiological Effects of Non-Selective Beta-Blockers
The following tables summarize the expected quantitative effects of non-selective beta-blockers on cardiac electrophysiological parameters. These are provided as a reference for the likely effects of DL-tiprenolol.
Table 1: Effects on Cardiac Action Potential Parameters
| Parameter | Effect | Expected Change with DL-tiprenolol |
| Resting Membrane Potential | No significant change | Neutral |
| Action Potential Amplitude | No significant change or slight decrease | Neutral to slight decrease |
| Phase 0 Depolarization (Vmax) | No direct effect; may be slightly reduced at high concentrations | Neutral to slight decrease |
| Action Potential Duration (APD) | Shortening of atrial and ventricular APD | Decrease |
| Spontaneous Diastolic Depolarization (Phase 4) | Decreased slope in pacemaker cells | Decrease |
Table 2: Effects on Cardiac Conduction and Refractoriness
| Parameter | Effect | Expected Change with DL-tiprenolol |
| Sinus Node Recovery Time (SNRT) | Prolongation | Increase |
| Atrioventricular (AV) Nodal Conduction Time (AH interval) | Prolongation | Increase |
| His-Purkinje Conduction Time (HV interval) | No significant change | Neutral |
| Atrial Effective Refractory Period (AERP) | Increase | Increase |
| Ventricular Effective Refractory Period (VERP) | Increase | Increase |
| AV Nodal Effective Refractory Period (AVNERP) | Increase | Increase |
Signaling Pathways and Mechanisms of Action
As a beta-blocker, DL-tiprenolol competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors in the heart. This action primarily affects the G-protein coupled receptor signaling cascade.
Experimental Protocols
Detailed experimental protocols for studying the cardiac electrophysiology of DL-tiprenolol are not available in the public domain. However, a standard approach to characterizing the electrophysiological profile of a beta-blocker would involve the following methodologies.
5.1 In Vitro Electrophysiology (Patch-Clamp)
-
Objective: To determine the effects of DL-tiprenolol on specific cardiac ion channels.
-
Methodology:
-
Isolation of cardiomyocytes from animal models (e.g., rabbit, guinea pig) or use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Whole-cell patch-clamp recordings to measure ionic currents (e.g., INa, ICa,L, IKr, IKs) in the absence and presence of varying concentrations of DL-tiprenolol.
-
Analysis of current-voltage (I-V) relationships, channel activation and inactivation kinetics, and dose-response curves to determine IC50 values.
-
5.2 Ex Vivo Electrophysiology (Langendorff-perfused Heart)
-
Objective: To assess the effects of DL-tiprenolol on global cardiac electrophysiology in an isolated heart preparation.
-
Methodology:
-
Isolation of an animal heart (e.g., rabbit, guinea pig) and retrograde perfusion via the aorta on a Langendorff apparatus.
-
Placement of recording electrodes on the epicardial surface to record a pseudo-ECG and monophasic action potentials.
-
Baseline recordings of heart rate, conduction intervals (PR, QRS, QT), and action potential duration.
-
Perfusion with increasing concentrations of DL-tiprenolol and continuous recording of electrophysiological parameters.
-
Programmed electrical stimulation to assess effects on refractory periods and arrhythmia inducibility.
-
5.3 In Vivo Electrophysiology (Animal Models)
-
Objective: To evaluate the cardiac electrophysiological effects of DL-tiprenolol in a living organism.
-
Methodology:
-
Anesthetize an appropriate animal model (e.g., dog, pig).
-
Introduce catheter electrodes into the heart via peripheral blood vessels under fluoroscopic guidance.
-
Record intracardiac electrograms to measure baseline parameters including sinus cycle length, AV nodal conduction, His-Purkinje conduction, and refractory periods.
-
Administer DL-tiprenolol intravenously at escalating doses.
-
Repeat electrophysiological measurements at each dose level to determine the dose-dependent effects.
-
Induce arrhythmias (e.g., with programmed electrical stimulation or pharmacological agents like adrenaline) before and after drug administration to assess antiarrhythmic efficacy.
-
Conclusion
DL-tiprenolol demonstrates antiarrhythmic properties consistent with its classification as a non-selective beta-blocker. The available evidence, although primarily qualitative, suggests that it effectively suppresses adrenergically-mediated arrhythmias and modulates cardiac conduction. A comprehensive quantitative understanding of its effects on specific ion channels and action potential parameters would require further dedicated research using modern electrophysiological techniques. The methodologies and representative data for the beta-blocker class provided in this guide offer a framework for such future investigations.
References
- 1. Effects of tiprenolol, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of new beta-blocking agent (DL-tiprenolol) on conduction within normal and anomalous atrioventricular pathways in Wolff-Parkinson-White syndrome - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Tiprenolol's Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tiprenolol is a non-selective beta-adrenergic receptor antagonist. A thorough in vitro characterization is a critical first step in understanding its pharmacological profile, including its affinity for beta-adrenergic receptor subtypes (β1 and β2), its functional activity as an antagonist, and its potential for intrinsic sympathomimetic activity (ISA). This guide will delineate the key in vitro assays and conceptual frameworks necessary for such a characterization.
Receptor Binding Affinity
Determining the binding affinity of a compound to its target receptor is fundamental to understanding its potency and potential for selectivity. For beta-blockers like this compound, this involves assessing its ability to displace a radiolabeled ligand from β1- and β2-adrenergic receptors.
Quantitative Data Presentation
The binding affinity of a test compound is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through competitive binding assays. While specific data for this compound is not available, Table 1 provides an illustrative template with data from other well-characterized beta-blockers to demonstrate the standard format for data presentation.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| This compound | β1-adrenergic | [3H]-Dihydroalprenolol | Data not available | |
| β2-adrenergic | [3H]-Dihydroalprenolol | Data not available | ||
| Propranolol | β1-adrenergic | [125I]-Iodocyanopindolol | 1.1 | [1] |
| β2-adrenergic | [125I]-Iodocyanopindolol | 0.8 | [1] | |
| Metoprolol | β1-adrenergic | [125I]-(S)-pindolol | 7.73 | [1] |
| β2-adrenergic | [125I]-(S)-pindolol | 6.28 | [1] | |
| Atenolol | β1-adrenergic | [3H]-CGP12177 | 138 | [2] |
| β2-adrenergic | [3H]-CGP12177 | 4467 |
Table 1: Illustrative Receptor Binding Affinities of Beta-Blockers. This table demonstrates the typical format for presenting receptor binding data.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound to beta-adrenergic receptors expressed in a cell line.
Materials:
-
Cell membranes from a cell line stably expressing the human β1 or β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Experimental workflow for a radioligand binding assay.
Functional Activity
Functional assays are crucial for determining whether a compound acts as an antagonist, a partial agonist, or a full agonist at the receptor. For beta-adrenergic receptors, which are Gs-protein coupled, functional activity is often assessed by measuring the production of the second messenger, cyclic AMP (cAMP).
Quantitative Data Presentation
The functional activity of a beta-blocker is typically characterized by its ability to inhibit the agonist-stimulated production of cAMP. This is often presented as an IC50 value from a functional antagonism assay. If the compound possesses intrinsic sympathomimetic activity (ISA), its ability to stimulate cAMP production in the absence of an agonist is quantified as a percentage of the maximal response to a full agonist like isoproterenol.
| Compound | Assay Type | Agonist | IC50 (nM) | % Maximal Response (ISA) | Reference |
| This compound | Adenylyl Cyclase Inhibition | Isoproterenol | Data not available | Data not available | |
| Propranolol | Adenylyl Cyclase Inhibition | Isoproterenol | 2.5 | 0 | |
| Pindolol | Adenylyl Cyclase Inhibition | Isoproterenol | 1.0 | 50 | |
| Acebutolol | Adenylyl Cyclase Stimulation | - | - | 17 |
Table 2: Illustrative Functional Activities of Beta-Blockers. This table provides a template for presenting data from functional assays.
Experimental Protocol: Adenylyl Cyclase Activity Assay
This protocol outlines a general method for assessing the functional activity of a test compound by measuring its effect on cAMP production.
Materials:
-
Whole cells or cell membranes from a cell line expressing the target beta-adrenergic receptor.
-
Agonist (e.g., Isoproterenol).
-
Test compound (this compound).
-
ATP (substrate for adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA-based or radiometric).
Procedure:
-
Antagonism Assay:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol) to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP concentration as a function of the log of the test compound concentration to determine the IC50 for antagonism.
-
-
Agonist (ISA) Assay:
-
Incubate cells with varying concentrations of the test compound alone (without an agonist).
-
Include a positive control with a full agonist (e.g., isoproterenol) to determine the maximal response.
-
Incubate and measure cAMP levels as described above.
-
Plot the cAMP concentration as a function of the log of the test compound concentration to determine the EC50 and the maximal response relative to the full agonist.
-
References
The Impact of Tiprenolol on Cardiac Action Potential Duration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiprenolol, a non-selective beta-adrenergic receptor antagonist, plays a role in the management of cardiovascular conditions through its modulation of cardiac electrophysiology. This technical guide provides a comprehensive overview of the impact of this compound on the duration of the cardiac action potential. While specific quantitative data for this compound's effect on action potential duration (APD) is limited in publicly available literature, this document synthesizes the known antiarrhythmic properties of this compound, draws inferences from well-documented studies on other non-selective beta-blockers such as propranolol, and outlines the established mechanisms of beta-adrenergic blockade on cardiomyocyte electrophysiology. This guide details the experimental protocols utilized in cardiac electrophysiology to assess the effects of beta-blockers and presents the underlying signaling pathways.
Introduction to Cardiac Action Potential and Beta-Adrenergic Modulation
The cardiac action potential is a transient depolarization and repolarization of the cardiomyocyte membrane, critical for the coordinated contraction of the heart. The duration of this potential, particularly the repolarization phase (Phase 3), is a key determinant of the heart's electrical stability. Prolongation or excessive shortening of the action potential duration can create a substrate for cardiac arrhythmias.
The sympathetic nervous system, through the release of catecholamines like norepinephrine and epinephrine, modulates cardiac function by binding to beta-adrenergic receptors on cardiomyocytes. Activation of β1-adrenergic receptors, the predominant subtype in the heart, initiates a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy)[1][2][3]. This is achieved, in part, by modulating various ion channels involved in the cardiac action potential, leading to a shortening of the action potential duration to accommodate higher heart rates.
This compound: A Non-Selective Beta-Adrenergic Antagonist
This compound is classified as a non-selective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors. Its primary therapeutic action in the cardiovascular system is the blockade of β1-receptors in the heart[4]. By competitively inhibiting the binding of catecholamines, this compound attenuates the effects of sympathetic stimulation on the heart[1]. This results in a decrease in heart rate, myocardial contractility, and conduction velocity.
Impact of this compound on Cardiac Action Potential Duration
Expected Electrophysiological Effects
Beta-blockers, as a class, are known to increase the action potential duration and the effective refractory period of non-pacemaker cardiac cells. This effect is particularly relevant in the context of arrhythmias caused by reentry mechanisms. By prolonging the refractory period, beta-blockers make the cardiac tissue less excitable to premature stimuli, thereby suppressing reentry circuits.
Studies on the antiarrhythmic actions of this compound in animal models have demonstrated its efficacy in abolishing ventricular arrhythmias induced by adrenaline and toxic doses of ouabain. In dogs with ventricular tachycardia following coronary artery ligation, this compound was shown to increase the frequency of sinus beats and reduce the ventricular rate, effects comparable to propranolol. These antiarrhythmic effects are consistent with a prolongation of the ventricular action potential duration and effective refractory period.
Comparative Data from Other Non-Selective Beta-Blockers
To provide a quantitative perspective, data from studies on other non-selective beta-blockers can be considered. It is important to note that these are inferences and may not precisely reflect the specific actions of this compound.
| Beta-Blocker | Concentration | Animal Model/Cell Type | Effect on APD | Reference |
| Propranolol | 0.9 µg/ml | Canine Purkinje and ventricular muscle fibers | Shortened APD and refractoriness | |
| Propranolol | 10⁻⁸ to 10⁻⁶ Gm/ml | Human papillary muscles | Significant decrease in APD and effective refractory period | |
| Metoprolol (β1-selective) | 10-100 µmol/l | Guinea-pig ventricular myocytes | Shortened APD in a dose-dependent way |
Note: The observed shortening of APD with propranolol and metoprolol in some studies, particularly at higher concentrations, may be attributed to their membrane-stabilizing (local anesthetic) effects, which involve the blockade of sodium channels. This effect is separate from their beta-blocking activity. The net effect of a beta-blocker on APD can be complex and depend on the underlying sympathetic tone and the concentration of the drug.
Signaling Pathway of Beta-Adrenergic Blockade
The mechanism by which this compound is expected to influence the cardiac action potential duration is through the canonical beta-adrenergic signaling pathway.
Caption: Signaling pathway of beta-adrenergic receptor stimulation and blockade.
Pathway Description:
-
Activation: Catecholamines bind to β1-adrenergic receptors on the cardiomyocyte surface.
-
G-Protein Coupling: This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP activates Protein Kinase A (PKA).
-
Ion Channel Phosphorylation: PKA phosphorylates several key proteins, including L-type calcium channels and delayed rectifier potassium channels. This phosphorylation increases calcium influx and potassium efflux, leading to a shortening of the action potential duration.
-
This compound's Action: this compound competitively blocks the β1-adrenergic receptor, preventing the binding of catecholamines and thereby inhibiting this entire signaling cascade. This leads to a relative prolongation of the action potential duration, particularly in the presence of sympathetic stimulation.
Experimental Protocols for Assessing Beta-Blocker Effects on Cardiac Action Potential
While specific protocols for this compound are not detailed in the available literature, the following are standard methodologies used to investigate the electrophysiological effects of beta-blockers on the heart.
In Vitro Patch-Clamp Electrophysiology
This technique allows for the direct measurement of action potentials and ion channel currents from single isolated cardiomyocytes.
Experimental Workflow:
Caption: Workflow for patch-clamp analysis of this compound's effects.
Key Steps:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).
-
Recording: A glass micropipette filled with an internal solution is used to form a gigaseal with the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Stimulation: The myocyte is stimulated with brief current pulses at a constant frequency to elicit action potentials.
-
Drug Application: A perfusion system is used to apply a baseline solution followed by solutions containing different concentrations of the beta-blocker.
-
Data Acquisition: Action potentials are recorded before, during, and after drug application. Parameters such as resting membrane potential, action potential amplitude, and action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured.
In Vivo and Ex Vivo Electrophysiology Studies
These studies assess the effects of drugs on the whole heart, either in a living animal (in vivo) or in an isolated, perfused heart preparation (ex vivo, e.g., Langendorff apparatus).
Experimental Workflow:
Caption: Workflow for in vivo electrophysiology study of this compound.
Key Steps:
-
Animal Model: An appropriate animal model is anesthetized and instrumented.
-
Catheterization: Electrode catheters are introduced into the heart chambers via peripheral blood vessels to record electrical activity and deliver programmed electrical stimuli.
-
Baseline Measurements: Baseline parameters such as heart rate, atrioventricular (AV) conduction, and effective refractory periods of the atria and ventricles are recorded.
-
Drug Administration: The beta-blocker is administered, typically intravenously.
-
Post-Drug Measurements: The electrophysiological parameters are re-measured to determine the drug's effects.
-
Arrhythmia Induction: Programmed electrical stimulation protocols are often used to induce arrhythmias and assess the antiarrhythmic efficacy of the drug.
Conclusion
This compound, as a non-selective beta-adrenergic antagonist, is expected to modulate cardiac action potential duration primarily by antagonizing the effects of sympathetic stimulation on the heart. This action is anticipated to lead to a prolongation of the action potential duration and effective refractory period, contributing to its antiarrhythmic properties. While direct quantitative data on the specific effects of this compound on APD50 and APD90 are lacking in the available literature, inferences from its drug class and comparative data from other non-selective beta-blockers provide a basis for understanding its likely electrophysiological profile. The experimental protocols and signaling pathways described in this guide offer a framework for the further investigation and characterization of this compound's impact on cardiac electrophysiology. Future research employing modern techniques such as patch-clamp analysis on isolated cardiomyocytes is warranted to provide precise quantitative data on the dose-dependent effects of this compound on the cardiac action potential.
References
Preclinical Evaluation of Beta-Adrenergic Receptor Antagonists: A Technical Guide
Disclaimer: This guide provides a general overview of the preclinical evaluation of beta-adrenergic receptor antagonists. Despite a comprehensive search, detailed preclinical data specifically for Tiprenolol is scarce in the public domain. Therefore, this document outlines the typical experimental protocols and data expected for a compound in this class, using examples from other beta-blockers where appropriate.
Introduction
This compound is a beta-adrenergic receptor antagonist[1]. Beta-blockers are a class of drugs that competitively inhibit the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade leads to a reduction in heart rate, blood pressure, and cardiac contractility, making them crucial in the management of various cardiovascular diseases. The preclinical evaluation of these compounds is a critical step in drug development to ensure their safety and efficacy before human trials. This guide details the typical in vitro and in vivo studies performed in animal models.
Mechanism of Action: Beta-Adrenergic Signaling
Beta-adrenergic receptors are G-protein coupled receptors that, upon stimulation by catecholamines, activate adenylyl cyclase to produce cyclic AMP (cAMP). In the heart, this signaling cascade leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). Beta-blockers antagonize these effects.
Preclinical Evaluation Workflow
The preclinical assessment of a beta-blocker like this compound follows a structured workflow designed to characterize its pharmacological activity, pharmacokinetic profile, and safety.
Experimental Protocols and Data Presentation
In Vitro Studies
Objective: To determine the affinity and selectivity of the compound for beta-adrenergic receptors and to assess its functional antagonist activity.
Methodologies:
-
Receptor Binding Assays: Radioligand binding assays are used to determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors. Membranes from cells overexpressing these receptors are incubated with a radiolabeled ligand and varying concentrations of the test compound.
-
Functional Assays: Cell-based assays measuring the downstream effects of receptor activation, such as cAMP production, are used to determine the functional potency (IC50) of the compound in inhibiting agonist-induced responses.
Table 1: Representative In Vitro Data for a Beta-Blocker
| Parameter | Receptor | Value (nM) | Description |
| Binding Affinity (Ki) | β1-adrenergic | 10 | Concentration required to occupy 50% of the receptors. |
| β2-adrenergic | 100 | A higher value indicates lower affinity. | |
| Functional Potency (IC50) | β1-adrenergic | 25 | Concentration causing 50% inhibition of agonist response. |
| β2-adrenergic | 250 | A higher value indicates lower functional potency. |
In Vivo Pharmacodynamic Studies
Objective: To evaluate the efficacy of the compound in relevant animal models of cardiovascular disease.
Methodologies:
-
Animal Models of Hypertension: Spontaneously hypertensive rats (SHR) are often used. The test compound is administered orally or intravenously, and blood pressure and heart rate are monitored over time.
-
Isoprenaline Challenge Test: In anesthetized rats or dogs, the ability of the beta-blocker to antagonize the chronotropic and hypotensive effects of the non-selective beta-agonist isoprenaline is assessed.
-
Arrhythmia Models: In animal models where arrhythmias are induced (e.g., by coronary artery ligation or electrical stimulation), the antiarrhythmic potential of the compound is evaluated[2].
Table 2: Representative In Vivo Pharmacodynamic Data
| Animal Model | Parameter Measured | Dose (mg/kg) | Result |
| Spontaneously Hypertensive Rat | Mean Arterial Pressure | 10 (p.o.) | 20% reduction from baseline |
| Heart Rate | 10 (p.o.) | 15% reduction from baseline | |
| Anesthetized Dog | Isoprenaline-induced Tachycardia | 1 (i.v.) | 50% inhibition |
| Rat Model of Arrhythmia | Ventricular Ectopic Beats | 5 (i.v.) | 75% reduction in frequency |
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Methodologies:
-
Single and Multiple Dose Studies: The compound is administered to animals (e.g., rats, dogs) via different routes (oral, intravenous). Blood samples are collected at various time points to determine plasma concentrations.
-
Metabolite Identification: In vitro studies using liver microsomes and in vivo analysis of plasma, urine, and feces are conducted to identify major metabolites.
Table 3: Representative Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Rat | i.v. | 2 | 1500 | 0.1 | 2.5 | - |
| p.o. | 10 | 800 | 1.0 | 3.0 | 40 | |
| Dog | i.v. | 1 | 1200 | 0.1 | 4.0 | - |
| p.o. | 5 | 600 | 1.5 | 4.5 | 50 |
Toxicology Studies
Objective: To assess the safety profile of the compound and determine the maximum tolerated dose (MTD).
Methodologies:
-
Acute Toxicity Studies: Single, escalating doses are administered to rodents to determine the MTD and identify potential target organs for toxicity.
-
Repeat-Dose Toxicity Studies: The compound is administered daily for a specified duration (e.g., 28 days) to at least two species (one rodent, one non-rodent) to evaluate long-term safety. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are monitored.
-
Cardiovascular Safety Pharmacology: The effects on cardiovascular parameters such as blood pressure, heart rate, and ECG are assessed in conscious, telemetered animals (e.g., dogs, non-human primates).
Table 4: Representative Toxicology Endpoints
| Study Type | Species | Duration | Key Findings |
| Acute Toxicity | Rat | Single Dose | MTD > 100 mg/kg (p.o.). No significant adverse effects observed. |
| 28-Day Repeat Dose | Rat | 28 Days | No observed adverse effect level (NOAEL) at 30 mg/kg/day. Minor liver enzyme elevation at 100 mg/kg/day. |
| 28-Day Repeat Dose | Dog | 28 Days | NOAEL at 10 mg/kg/day. Bradycardia observed at doses > 20 mg/kg/day. |
| Cardiovascular Safety | Dog | - | Dose-dependent decrease in heart rate and blood pressure. No effect on QT interval. |
Conclusion
The preclinical evaluation of a beta-adrenergic receptor antagonist such as this compound involves a comprehensive series of in vitro and in vivo studies. These studies are essential to characterize the compound's pharmacological activity, establish its pharmacokinetic profile, and ensure its safety before it can be advanced to clinical trials in humans. While specific preclinical data for this compound are not widely available, the methodologies and data presented in this guide provide a framework for the expected preclinical assessment of any new compound within this therapeutic class.
References
Methodological & Application
Determining the Effective In Vivo Dose of Tiprenolol for Canines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the effective in vivo dose of Tiprenolol, a beta-adrenergic receptor antagonist, in canines. The protocols outlined herein are designed for preclinical cardiovascular safety and efficacy studies. This guide includes detailed methodologies for dose-range finding, pharmacokinetic analysis, and pharmacodynamic assessments. Additionally, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and procedures involved. Given the limited publicly available pharmacokinetic data for this compound in canines, this document leverages data from similar beta-blockers, such as propranolol and bisoprolol, to establish a foundational framework for study design. Researchers are advised to use the provided protocols as a starting point and adapt them based on findings from initial dose-ranging studies.
Introduction
This compound is a beta-adrenergic receptor antagonist with potential therapeutic applications in cardiovascular diseases. Establishing a safe and effective in vivo dosage in a canine model is a critical step in the preclinical development of this compound. Canines are a relevant large animal model for cardiovascular research due to their physiological similarities to humans.[1] This application note provides a systematic approach to determine the optimal dose of this compound by evaluating its pharmacokinetic profile and its pharmacodynamic effects on key cardiovascular parameters.
The primary objectives of the outlined studies are:
-
To determine the pharmacokinetic profile of this compound in canines, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.
-
To establish a dose-response relationship for the cardiovascular effects of this compound.
-
To identify a therapeutic dose range that achieves the desired beta-blockade without inducing significant adverse effects.
Quantitative Data Summary
Due to the absence of specific public data on this compound's pharmacokinetics in canines, the following tables provide data for comparable beta-blockers, Propranolol and Bisoprolol, to serve as a reference for initial study design.
Table 1: Pharmacokinetic Parameters of Propranolol in Canines
| Parameter | Intravenous Administration | Oral Administration (Single Dose) | Oral Administration (Chronic Dosing) |
| Mean Half-life (t½) | 1.09 hours | 1.58 hours | 2.14 hours |
Data sourced from a study on the pharmacokinetics of propranolol in dogs[2]
Table 2: Pharmacokinetic Parameters of Bisoprolol in Canines
| Parameter | Value |
| Oral Bioavailability (F) | 91.4% |
| Total Body Clearance | 0.42 L/h/kg |
Data sourced from a comparative pharmacokinetic study of bisoprolol and carvedilol in healthy dogs[1]
Table 3: Reported Effective Doses of this compound in Canine Arrhythmia Models
| Arrhythmia Model | Effective Dose Range (mg/kg) | Observed Effects |
| Adrenaline-induced | 0.01 - 0.02 | Abolished ventricular arrhythmias |
| Ouabain-induced tachycardia | 2.0 - 4.0 | Restored sinus rhythm in 80% of dogs |
| Post-coronary artery ligation tachycardia | 4.0 - 8.0 | Increased sinus beats and reduced ventricular rate |
Adverse effects such as depression of arterial pressure and atrioventricular nodal function were observed at doses of 1.0-8.0 mg/kg.
Signaling Pathway
This compound, as a beta-blocker, primarily exerts its effects by antagonizing the beta-adrenergic signaling pathway. The following diagram illustrates the canonical pathway initiated by the binding of catecholamines (e.g., epinephrine, norepinephrine) to beta-adrenergic receptors.
Caption: Beta-Adrenergic Signaling Pathway and the Point of Intervention for this compound.
Experimental Protocols
Dose-Range Finding and Pharmacokinetic Study
This initial study aims to determine the pharmacokinetic profile of this compound and to identify a safe dose range for subsequent pharmacodynamic studies.
Experimental Workflow:
Caption: Workflow for the Dose-Range Finding and Pharmacokinetic Study.
Methodology:
-
Animals: Use healthy, adult beagle dogs of both sexes. The number of animals should be sufficient for statistical power, typically 4-6 per group.[3] Animals should be acclimated to the facility for at least one week before the study.
-
Housing and Husbandry: House animals in accordance with institutional animal care and use committee (IACUC) guidelines. Provide standard canine diet and water ad libitum.
-
Surgical Preparation (Optional but Recommended): For continuous monitoring, surgically implant telemetry devices for the measurement of electrocardiogram (ECG), blood pressure, and heart rate. Allow for a recovery period of at least two weeks post-surgery.[4]
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose). The formulation should be sterile for intravenous administration.
-
Dosing Regimen:
-
Intravenous (IV) Administration: Administer a single bolus dose to determine the intrinsic pharmacokinetic properties. A suggested starting dose, based on data from other beta-blockers, could be in the range of 0.1 - 1.0 mg/kg.
-
Oral (PO) Administration: Administer a single oral dose to determine bioavailability. Based on the reported effective doses in arrhythmia models, a starting oral dose range of 0.5 - 5.0 mg/kg can be explored.
-
-
Blood Sampling: Collect serial blood samples from a peripheral vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Process blood to obtain plasma and store at -80°C until analysis.
-
Analytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F) for oral administration.
-
Pharmacodynamic (Efficacy and Safety) Study
This study aims to establish the dose-response relationship of this compound on cardiovascular parameters and to determine the effective dose for beta-blockade.
Methodology:
-
Animals and Housing: As described in the pharmacokinetic study. It is recommended to use conscious, telemetered animals to minimize stress and obtain more physiologically relevant data.
-
Dose Escalation Design: Employ a dose-escalation study design. Administer increasing doses of this compound to the same group of animals with a sufficient washout period between doses (at least 5-7 half-lives). Based on initial findings, a potential dose range for this study could be 0.1, 0.5, 2.0, and 8.0 mg/kg.
-
Cardiovascular Monitoring: Continuously monitor the following parameters before and for at least 24 hours after drug administration:
-
Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTcB or QTcF).
-
Hemodynamics: Systolic, diastolic, and mean arterial blood pressure; heart rate.
-
-
Isoproterenol Challenge (to assess beta-blockade):
-
At baseline (pre-Tiprenolol), administer a bolus or infusion of isoproterenol (a non-selective beta-agonist) to induce a tachycardic response.
-
At various time points after this compound administration (e.g., corresponding to expected Tmax and other time points in the elimination phase), repeat the isoproterenol challenge.
-
The degree of attenuation of the isoproterenol-induced tachycardia will provide a measure of the extent and duration of beta-blockade.
-
-
Data Analysis:
-
Analyze changes in baseline cardiovascular parameters at different dose levels of this compound.
-
Quantify the percentage of beta-blockade at each dose and time point by comparing the heart rate response to the isoproterenol challenge with and without this compound.
-
Establish a dose-response curve for the beta-blocking effect.
-
Evaluate any adverse cardiovascular effects, such as excessive bradycardia, hypotension, or conduction abnormalities.
-
Conclusion
The protocols detailed in this application note provide a robust framework for determining the effective in vivo dose of this compound in canines. By systematically evaluating the pharmacokinetics and pharmacodynamics of the compound, researchers can establish a safe and efficacious dose range for further preclinical and clinical development. It is imperative to perform initial dose-range finding studies to refine the proposed dose levels and to closely monitor the animals for any adverse effects throughout the studies. The successful execution of these protocols will yield critical data to support the advancement of this compound as a potential therapeutic agent.
References
Application Note: Development of a Cell-Based Assay to Determine Tiprenolol Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiprenolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2] These drugs are crucial in managing cardiovascular diseases by blocking the effects of epinephrine and norepinephrine on beta-adrenergic receptors.[2][3] The primary targets in the heart are β1-adrenergic receptors, which are Gs-protein coupled receptors (GPCRs).[2] Activation of these receptors by agonists leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Beta-blockers like this compound competitively inhibit this interaction, leading to a decrease in cAMP production.
This application note details a robust and reproducible cell-based assay to quantify the antagonist activity of this compound. The assay measures changes in intracellular cAMP levels in response to β1-adrenergic receptor stimulation and its inhibition by this compound. This method is suitable for determining the potency (IC50) of this compound and can be adapted for high-throughput screening of other potential beta-blockers.
Assay Principle
The assay is based on the principle of a competitive immunoassay to measure intracellular cAMP levels. Cells overexpressing the human β1-adrenergic receptor are first treated with this compound. Subsequently, the cells are stimulated with a known β-adrenergic agonist (e.g., Isoproterenol) to induce cAMP production. The amount of cAMP produced is inversely proportional to the antagonist activity of this compound. The cAMP levels are quantified using a commercially available detection kit, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF). In this format, cAMP produced by the cells competes with a labeled cAMP tracer for a limited amount of specific antibody, allowing for a quantifiable signal.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human β1-adrenergic receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Agonist: Isoproterenol hydrochloride.
-
cAMP Assay Kit: A commercially available kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Plates: 96-well or 384-well white, solid-bottom tissue culture plates.
-
Reagent Plates: Polypropylene plates for serial dilutions.
-
Multichannel Pipettes and Plate Reader: Compatible with the chosen cAMP assay kit.
Protocol 1: Cell Culture and Plating
-
Culture the β1-adrenergic receptor-expressing cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in a fresh culture medium.
-
Determine the cell density and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/well for a 384-well plate) in the culture medium.
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: this compound Antagonist Assay
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range (e.g., from 1 µM to 0.01 nM).
-
Prepare a stock solution of Isoproterenol (e.g., 1 mM in water).
-
Dilute the Isoproterenol stock in assay buffer to a concentration that yields 80% of the maximal response (EC80). This concentration needs to be predetermined in an agonist dose-response experiment.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the respective wells. Include wells with assay buffer only as a vehicle control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the EC80 concentration of Isoproterenol to all wells except for the negative control wells (which receive only assay buffer).
-
Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding a lysis buffer and the detection reagents.
-
Incubate the plate for the recommended time (usually 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a plate reader compatible with the assay technology (e.g., an HTRF-compatible reader).
-
Data Presentation
The raw data from the plate reader is typically a ratio of fluorescence intensities (e.g., 665 nm / 620 nm for HTRF). This ratio is then used to calculate the concentration of cAMP in each well by interpolating from a standard curve. The antagonist effect of this compound is determined by the percentage of inhibition of the Isoproterenol-induced cAMP production. The IC50 value, which is the concentration of this compound that inhibits 50% of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.
Table 1: Example Data for this compound IC50 Determination
| This compound Concentration (nM) | % Inhibition of cAMP Production |
| 1000 | 98.5 |
| 300 | 95.2 |
| 100 | 88.7 |
| 30 | 75.4 |
| 10 | 52.1 |
| 3 | 28.9 |
| 1 | 10.3 |
| 0.3 | 2.1 |
| 0.1 | 0.5 |
| Calculated IC50 (nM) | 9.8 |
Mandatory Visualizations
Caption: Signaling pathway of the β1-adrenergic receptor.
Caption: Experimental workflow for the this compound antagonist assay.
References
Application Notes and Protocol for Radioligand Binding Assay with Propranolol (Tiprenolol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol, a non-selective beta-adrenergic receptor antagonist, is a widely studied compound for its therapeutic effects on the cardiovascular system.[1][2][3] Understanding the binding characteristics of propranolol and other potential drug candidates to beta-adrenergic receptors is crucial for drug discovery and development. Radioligand binding assays are a robust and sensitive gold standard method for quantifying receptor-ligand interactions.[4][5] These assays allow for the determination of key parameters such as receptor density (Bmax), ligand affinity (Kd), and the inhibitory constant (Ki) of competing ligands.
This document provides a detailed protocol for performing a competitive radioligand binding assay to determine the binding affinity of propranolol (referred to as Tiprenolol in the user request) for beta-adrenergic receptors. The protocol is designed for use with membrane preparations from cells or tissues expressing these receptors.
Signaling Pathway of Beta-Adrenergic Receptors
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like norepinephrine and epinephrine. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to a cellular response. Beta-blockers like propranolol competitively inhibit the initial step of this cascade by blocking the binding of endogenous catecholamines to the receptor.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the Ki of propranolol for beta-adrenergic receptors using a radiolabeled antagonist, such as [³H]-CGP 12177.
Materials and Reagents
-
Membrane Preparation: A crude membrane fraction from cells or tissues expressing beta-adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a hydrophilic beta-adrenergic antagonist).
-
Unlabeled Ligand: Propranolol hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-selective beta-blocker, such as 10 µM propranolol.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Caption: Experimental Workflow for Radioligand Binding Assay.
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 30,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay. The membranes can be stored at -80°C for future use.
-
-
Assay Setup:
-
Prepare serial dilutions of propranolol in the binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate or individual tubes, set up the following conditions in duplicate or triplicate:
-
Total Binding: Membrane preparation + [³H]-CGP 12177 + binding buffer.
-
Non-specific Binding: Membrane preparation + [³H]-CGP 12177 + a high concentration of unlabeled propranolol (e.g., 10 µM).
-
Competition: Membrane preparation + [³H]-CGP 12177 + varying concentrations of propranolol.
-
-
The final concentration of [³H]-CGP 12177 should be close to its Kd value for the receptor.
-
The final volume in each well/tube should be consistent (e.g., 250 µL).
-
-
Incubation:
-
Incubate the plate/tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). Gentle agitation is recommended.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well/tube through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the specific binding (as a percentage of the maximum specific binding in the absence of competitor) against the logarithm of the propranolol concentration.
-
-
Determine IC₅₀:
-
The IC₅₀ is the concentration of propranolol that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.
-
-
Calculate Ki:
-
The Ki (inhibitor dissociation constant) is a measure of the affinity of the competitor for the receptor. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The quantitative data obtained from radioligand binding assays for propranolol can be summarized in the following tables. The values presented are examples derived from the literature and may vary depending on the experimental conditions and tissue/cell type used.
| Parameter | Description | Typical Value for Propranolol |
| IC₅₀ | The molar concentration of a competing ligand that reduces the specific binding of a radioligand by 50%. | Varies depending on radioligand and its concentration. |
| Ki | The inhibition constant for a competing ligand; a measure of its affinity for the receptor. | ~1-10 nM for beta-adrenergic receptors. |
| pKi | The negative logarithm of the Ki value. | ~8.0 - 9.0 |
Table 1: Binding Affinity Parameters for Propranolol
| Radioligand | Receptor Subtype | Tissue/Cell Line | Propranolol Ki (nM) | Reference |
| [³H]-CGP-12177 | Beta-1 | COS-7 Cells | 1.05 | |
| [³H]-CGP-12177 | Beta-2 | COS-7 Cells | 0.58 | |
| [¹²⁵I]-CYP | Beta (undifferentiated) | Human Left Ventricle | ~2.5 | |
| [¹²⁵I]-Iodopindolol | Beta (undifferentiated) | Human Lymphocytes | Varies |
Table 2: Examples of Propranolol Ki Values from Literature
Conclusion
This protocol provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of propranolol with beta-adrenergic receptors. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the binding affinity of test compounds, which is a critical step in the drug discovery and development process. The provided diagrams and tables serve to clarify the underlying biological principles and aid in the interpretation of experimental results.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Ion Channel Effects of Tiprenolol Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiprenolol is a non-selective beta-adrenergic receptor antagonist with established efficacy in the management of cardiovascular disorders such as hypertension and cardiac arrhythmias.[1][2] While its primary mechanism of action involves the blockade of beta-adrenergic receptors, there is growing evidence that some beta-blockers also exert direct effects on various ion channels, contributing to their overall electrophysiological profile.[3][4] These "membrane-stabilizing" effects can be crucial for their antiarrhythmic properties.[5] This document provides detailed application notes and protocols for characterizing the potential ion channel effects of this compound using the gold-standard patch-clamp technique.
The following protocols and data are based on established methodologies for studying the ion channel effects of other beta-blockers, such as propranolol, and serve as a comprehensive guide for investigating this compound.
Potential Ion Channel Targets for this compound
Based on the known effects of other non-selective beta-blockers, the primary ion channel targets for investigation include:
-
Voltage-gated Sodium Channels (NaV): Particularly the cardiac isoform, NaV1.5. Blockade of these channels can reduce the rate of depolarization of the cardiac action potential, a key mechanism of Class I antiarrhythmic drugs.
-
Potassium Channels (KV): Various potassium channels are crucial for cardiac repolarization. Effects on channels like the ATP-sensitive potassium channel (KATP) have been observed with other beta-blockers and could contribute to this compound's mechanism of action.
-
Calcium Channels (CaV): While beta-blockers indirectly modulate L-type calcium channels via the beta-adrenergic signaling pathway, direct effects on these channels are also possible and warrant investigation.
Data Presentation: Illustrative Quantitative Data
The following tables summarize hypothetical quantitative data for the effects of this compound on key ion channels, based on findings for similar compounds like propranolol. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Inhibitory Effects of this compound on Cardiac Voltage-gated Sodium Channels (NaV1.5)
| Parameter | Value | Description |
| Tonic Block IC50 | 25 µM | Concentration for 50% inhibition of NaV1.5 current at a holding potential where most channels are in the resting state. |
| Use-Dependent Block IC50 | 3 µM | Concentration for 50% inhibition of NaV1.5 current with repetitive stimulation (e.g., 10 Hz), indicating preferential binding to open or inactivated channel states. |
| Effect on Inactivation | Hyperpolarizing Shift | This compound is predicted to shift the voltage-dependence of steady-state inactivation to more negative potentials. |
| Effect on Recovery | Prolonged | This compound is expected to slow the recovery from inactivation. |
Table 2: Modulatory Effects of this compound on Cardiac Potassium Channels
| Channel Type | Parameter | Value | Description |
| ATP-sensitive K+ (KATP) Channel | IC50 | 10 µM | Concentration for 50% inhibition of the whole-cell KATP current. |
| Mechanism | Decreased Open Probability | This compound is hypothesized to reduce the likelihood of the channel being in the open state without affecting its single-channel conductance. | |
| Inward Rectifier K+ (Kir) Channel | IC50 | >100 µM | Higher concentrations are likely required to block Kir channels, suggesting selectivity for other channel types. |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Cardiac Myocytes
This protocol is designed to measure macroscopic currents from isolated cardiac myocytes to determine the effect of this compound on the total cellular current of specific ion channels.
Materials:
-
Isolated cardiac myocytes (e.g., from rat or guinea pig ventricles)
-
External (bath) solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution for Na+ currents: 120 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES; pH 7.2 with CsOH.
-
Internal (pipette) solution for K+ currents: 120 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate isolated cardiac myocytes in a recording chamber on the microscope stage and allow them to adhere for 10-15 minutes.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Seal Formation: Approach a healthy, rod-shaped myocyte with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: After achieving a giga-seal, apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Data Recording:
-
For Na+ currents: Hold the cell at -120 mV to ensure all channels are in the resting state. Apply depolarizing voltage steps (e.g., to -20 mV for 50 ms) to elicit inward Na+ currents.
-
For K+ currents: Use appropriate voltage protocols to isolate the specific K+ current of interest. For example, to study KATP channels, first record in the absence of ATP in the pipette solution and then apply a blocker like glibenclamide to confirm the current identity.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state before recording.
-
Data Analysis: Measure the peak current amplitude, current-voltage (I-V) relationships, and channel kinetics (activation, inactivation, recovery) before and after drug application.
Single-Channel Patch-Clamp Protocol
This protocol allows for the measurement of currents through individual ion channels, providing insights into how this compound affects channel conductance and open probability.
Materials:
-
Same as for whole-cell, with the addition of a high-resolution, low-noise patch-clamp amplifier.
-
Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with NaV1.5) or isolated cardiac myocytes.
Procedure:
-
Seal Formation: Follow the same procedure as for whole-cell to obtain a high-resistance giga-seal in the cell-attached configuration. It is crucial not to rupture the membrane.
-
Excised Patch Formation (Optional):
-
Inside-out patch: After forming a cell-attached seal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side exposed to the bath solution. This is useful for studying the effects of intracellularly applied substances.
-
Outside-out patch: After establishing a whole-cell configuration, slowly withdraw the pipette, which will cause the membrane to reseal with the extracellular side facing the bath solution. This is ideal for studying the effects of extracellularly applied drugs like this compound.
-
-
Data Recording: Apply a constant holding potential to the patch and record the single-channel currents. The amplitude of the current reflects the single-channel conductance, and the duration of the openings reflects the channel's open probability.
-
Drug Application: For cell-attached and outside-out patches, add this compound to the bath solution. For inside-out patches, this compound would need to be added to the bath solution which is in contact with the intracellular face of the channel.
-
Data Analysis: Analyze the single-channel recordings to determine changes in open probability (Po), mean open time, mean closed time, and single-channel conductance in the presence of this compound.
Visualizations
Signaling Pathway of Beta-Blocker Action
Caption: Canonical beta-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Step-by-step workflow for whole-cell patch-clamp experiments to study this compound.
Logical Relationship of Use-Dependent Block
Caption: State-dependent binding of this compound leading to use-dependent ion channel block.
References
- 1. Effects of this compound, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heart.bmj.com [heart.bmj.com]
- 3. New Insights into Cardiac and Brain Sodium Channels Modulation by Beta Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparing Tiprenolol Solutions for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Tiprenolol solutions for use in a variety of research settings. This compound is a beta-adrenergic receptor antagonist, and the accurate and consistent preparation of its solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(isopropylamino)-3-(o-(methylthio)phenoxy)-2-propanol | N/A |
| Molecular Formula | C₁₃H₂₁NO₂S | [1] |
| Molar Mass | 255.38 g/mol | [1] |
| CAS Number | 26481-51-6 | N/A |
Solubility Data
The solubility of this compound in common laboratory solvents is a critical parameter for the preparation of stock solutions. It is recommended that researchers empirically determine the solubility in their specific solvent and experimental conditions. The following table provides a template for recording experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Notes |
| Water | 25 | User Determined | User Determined | May require pH adjustment or sonication to improve solubility. |
| DMSO | 25 | User Determined | User Determined | Commonly used for preparing high-concentration stock solutions. |
| Ethanol | 25 | User Determined | User Determined | Can be a suitable solvent, but volatility should be considered. |
Note: When dissolving compounds, it is best practice to start with a small amount of solvent and gradually add more while vortexing or sonicating until the compound is fully dissolved.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 255.38 g/mol = 2.5538 mg
-
-
-
Weigh the this compound:
-
Accurately weigh approximately 2.55 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Protect from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentrations:
-
The optimal concentration of this compound will vary depending on the cell type and the specific experiment. A typical starting range for in vitro studies is 1 µM to 100 µM.
-
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Example for preparing a 100 µM working solution:
-
Dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Example for preparing a 1 µM working solution:
-
Perform a further 1:100 dilution of the 100 µM working solution. For example, add 10 µL of the 100 µM working solution to 990 µL of cell culture medium.
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.
-
-
Application to Cells:
-
Add the appropriate volume of the working solutions to your cell cultures to achieve the desired final concentrations. Ensure thorough but gentle mixing.
-
Protocol 3: Preparation of this compound Solution for In Vivo Administration
This protocol provides a general guideline for preparing this compound for administration to laboratory animals. The final formulation will depend on the chosen route of administration and the specific experimental requirements.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or Cremophor EL)
-
Sterile vials or tubes
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Sterile filters (0.22 µm)
-
Syringes and needles
Procedure:
-
Select an appropriate vehicle:
-
The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any adverse effects on the animal.
-
For intravenous (IV) administration, the solution must be sterile and free of particulates.
-
For oral gavage or intraperitoneal (IP) injection, a suspension may be acceptable if a clear solution cannot be achieved.
-
-
Determine the required concentration and dose:
-
The dose of this compound will depend on the animal model, the research question, and should be determined from literature or preliminary dose-response studies.
-
-
Prepare the formulation:
-
For a solution:
-
Weigh the required amount of this compound and dissolve it in a small volume of a suitable co-solvent (e.g., DMSO or ethanol) if necessary.
-
Slowly add the primary vehicle (e.g., saline) while vortexing or sonicating to achieve the final desired concentration. Ensure the final concentration of the co-solvent is low and well-tolerated by the animal.
-
-
For a suspension:
-
If this compound is not fully soluble in the chosen vehicle, a fine, uniform suspension can be prepared.
-
Weigh the this compound powder and add a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to create a homogenous suspension. The use of a suspending agent (e.g., carboxymethylcellulose) may be necessary.
-
-
-
Sterilization:
-
If for parenteral administration, sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial. Suspensions cannot be sterile filtered and should be prepared aseptically.
-
-
Storage:
-
Solutions should be prepared fresh before each experiment if possible. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the formulation under these conditions should be validated.
-
Stability and Storage Recommendations
The stability of this compound solutions is crucial for ensuring the accuracy of experimental results. It is recommended to perform stability studies under your specific storage and handling conditions.
| Solution Type | Storage Temperature | Recommended Duration | Light Protection |
| Powder | Room Temperature | > 1 year | Not specified, but protection from light is good practice. |
| DMSO Stock Solution | -20°C | Up to 3 months | Recommended |
| DMSO Stock Solution | -80°C | Up to 12 months | Recommended |
| Aqueous Working Solutions | 2-8°C | Prepare fresh daily | Recommended |
Note: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: this compound blocks the beta-adrenergic signaling pathway.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro experiments using this compound.
References
Application Notes and Protocols: Utilizing Animal Models of Arrhythmia with Tiprenolol Intervention
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing various canine models of cardiac arrhythmia to evaluate the therapeutic potential of Tiprenolol, a beta-adrenergic blocking agent. The information is intended to guide researchers in the design and execution of preclinical studies to assess the antiarrhythmic efficacy and cardiac safety of this compound and similar compounds.
This compound is a non-selective beta-blocker, and its primary mechanism of antiarrhythmic action is the inhibition of sympathetic nervous system effects on the heart. By blocking β1-adrenergic receptors in cardiac tissue, this compound reduces heart rate, slows atrioventricular (AV) conduction, and decreases myocardial contractility, all of which can contribute to the suppression of various types of arrhythmias.[1][2]
Data Presentation: Efficacy of this compound in Canine Arrhythmia Models
The following tables summarize the quantitative data on the efficacy of this compound in different experimentally induced arrhythmia models in dogs.
Table 1: Efficacy of this compound in Adrenaline-Induced Arrhythmia
| Animal Model | Intervention | Dosage (mg/kg, IV) | Outcome | Reference |
| Anesthetized Dogs | This compound | 0.01 - 0.02 | Abolished ventricular arrhythmias | [1][2] |
Table 2: Efficacy of this compound in Ouabain-Induced Ventricular Tachycardia
| Animal Model | Intervention | Dosage (mg/kg, IV) | Outcome | Reference |
| Anesthetized Dogs | This compound | 2.0 - 4.0 | Restored sinus rhythm in 4 out of 5 dogs | [1] |
Table 3: Efficacy of this compound in Post-Coronary Artery Ligation Ventricular Tachycardia
| Animal Model | Intervention | Dosage (mg/kg, IV) | Outcome | Reference |
| Conscious Dogs | This compound | 4.0 - 8.0 | Increased frequency of sinus beats and reduced ventricular rate |
Table 4: Hemodynamic Effects of this compound in Canine Arrhythmia Models
| Animal Model | Condition | Dosage (mg/kg, IV) | Effect on Mean Arterial Pressure | Reference |
| Anesthetized Dogs | Ouabain-Induced VT | 0.5 - 8.0 | Reduction | |
| Conscious Dogs | Post-Coronary Ligation | 1.0 - 8.0 | Depression (associated with mortality in some animals) |
Experimental Protocols
The following are detailed protocols for inducing arrhythmia in canine models and for subsequent biochemical and histological analyses.
Protocol 1: Adrenaline-Induced Arrhythmia Model
This model is used to simulate arrhythmias caused by excessive sympathetic stimulation.
1. Animal Preparation:
- Anesthetize healthy adult mongrel dogs with an appropriate anesthetic agent (e.g., halothane) and maintain a stable plane of anesthesia.
- Initiate mechanical ventilation to maintain normal blood gas levels.
- Place intravenous catheters for drug and fluid administration.
- Attach ECG electrodes for continuous monitoring of cardiac rhythm.
- Insert an arterial catheter for continuous blood pressure monitoring.
2. Arrhythmia Induction:
- Administer a continuous intravenous infusion of adrenaline (epinephrine). A starting infusion rate of 0.25 µg/kg/min can be used and progressively increased.
- The arrhythmogenic dose is defined as the dose of adrenaline that produces a predetermined number of ventricular premature contractions (e.g., four or more within 15 seconds).
3. This compound Intervention:
- Once a stable arrhythmia is established, administer this compound intravenously at the desired dose (e.g., 0.01-0.02 mg/kg).
- Continuously monitor the ECG and blood pressure to assess the antiarrhythmic and hemodynamic effects of this compound.
Protocol 2: Ouabain-Induced Ventricular Tachycardia Model
This model mimics arrhythmias caused by digitalis toxicity.
1. Animal Preparation:
- Follow the same animal preparation steps as in Protocol 1.
2. Arrhythmia Induction:
- Administer an initial intravenous bolus of ouabain (e.g., ~36 µg/kg) followed by a continuous infusion (e.g., ~0.40 µg/kg/min) until sustained ventricular tachycardia is observed.
- Ventricular tachycardia is defined as a series of three or more consecutive ventricular ectopic beats.
3. This compound Intervention:
- After the onset of sustained ventricular tachycardia, administer this compound intravenously (e.g., 2.0-4.0 mg/kg).
- Monitor the ECG for conversion to sinus rhythm and record any changes in heart rate and rhythm.
- Continuously monitor hemodynamic parameters.
Protocol 3: Coronary Artery Ligation-Induced Arrhythmia Model
This model simulates arrhythmias associated with myocardial ischemia and infarction.
1. Surgical Preparation:
- Anesthetize the dog and perform a left thoracotomy to expose the heart.
- Identify the left anterior descending (LAD) coronary artery.
- Place a ligature around the LAD artery. For a two-stage ligation, partially occlude the artery for a set period before complete ligation to reduce acute mortality.
2. Arrhythmia Development:
- Ventricular arrhythmias typically develop within hours to days after coronary artery ligation.
- Use Holter monitoring for continuous ECG recording in conscious animals to document the frequency and type of arrhythmias.
3. This compound Intervention:
- Administer this compound intravenously (e.g., 4.0-8.0 mg/kg) to conscious dogs with documented ventricular tachycardia.
- Analyze Holter recordings to quantify the effect of this compound on the number of ectopic beats and the ventricular rate.
- Carefully monitor for adverse hemodynamic effects, as beta-blockers can be detrimental in the setting of acute myocardial infarction.
Protocol 4: Biochemical Analysis of Cardiac Injury
1. Sample Collection:
- Collect blood samples from a peripheral vein at baseline, during arrhythmia, and after this compound administration.
- Centrifuge the blood to separate plasma or serum and store at -80°C until analysis.
2. Cardiac Troponin I (cTnI) Assay:
- Use a commercially available canine-specific cTnI ELISA kit.
- Follow the manufacturer's instructions for the assay procedure, which typically involves:
- Preparing standards and samples.
- Incubating samples in antibody-coated microplate wells.
- Washing the wells to remove unbound substances.
- Adding a detection antibody and substrate.
- Measuring the absorbance and calculating the cTnI concentration.
Protocol 5: Histological Analysis of Cardiac Tissue
1. Tissue Collection and Preparation:
- At the end of the experiment, euthanize the animal and excise the heart.
- Rinse the heart with saline and fix in 10% neutral buffered formalin for 24-48 hours.
- Process the tissue and embed in paraffin wax.
- Cut 5 µm thick sections and mount on glass slides.
2. Hematoxylin and Eosin (H&E) Staining:
- Deparaffinize and rehydrate the tissue sections.
- Stain with hematoxylin to visualize cell nuclei (blue/purple).
- Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
- Dehydrate and mount the sections.
- Examine under a microscope for evidence of myocyte injury, inflammation, and necrosis.
3. Masson's Trichrome Staining for Fibrosis:
- Deparaffinize and rehydrate the tissue sections.
- Stain with Weigert's iron hematoxylin for nuclei (black).
- Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
- Stain with aniline blue for collagen (blue).
- Dehydrate and mount the sections.
- Quantify the extent of fibrosis by image analysis.
Visualizations
Signaling Pathway of Beta-Adrenergic Receptor Blockade
Caption: Beta-adrenergic receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's antiarrhythmic effects in canine models.
References
Troubleshooting & Optimization
Technical Support Center: Tiprenolol Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tiprenolol in electrophysiology experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure reliable data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cardiac electrophysiology context?
This compound is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action is the competitive inhibition of beta-1 (β1) and beta-2 (β2) adrenergic receptors. In cardiac myocytes, this action counteracts the effects of catecholamines (e.g., norepinephrine, epinephrine), leading to a reduction in the production of cyclic AMP (cAMP). This, in turn, decreases the activity of protein kinase A (PKA) and reduces the phosphorylation of downstream targets, including L-type calcium channels and phospholamban. The net effect is a decrease in heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed atrioventricular (AV) conduction.
Q2: What are the potential off-target effects of this compound on ion channels?
While the primary action of this compound is on beta-adrenergic receptors, like other beta-blockers, it may exhibit off-target effects on various ion channels, particularly at higher concentrations. Although specific quantitative data for this compound is limited, studies on similar non-selective beta-blockers such as propranolol have shown interactions with voltage-gated sodium (NaV) and potassium (KV) channels. These interactions can lead to "membrane-stabilizing" effects, which are independent of beta-blockade.
Q3: How should I prepare a stock solution of this compound for my experiments?
To prepare a stock solution of this compound, it is recommended to first consult the manufacturer's instructions for solubility information. Generally, a high-concentration stock solution (e.g., 10-100 mM) can be prepared in a suitable solvent such as DMSO or ethanol. It is crucial to ensure that the final concentration of the solvent in the experimental solution is minimal (typically <0.1%) to avoid solvent-induced effects on the cells. Aliquot the stock solution and store it at -20°C to prevent repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution.
Troubleshooting Guide
Issue 1: No discernible effect of this compound on beta-adrenergic agonist-induced changes.
-
Question: I've applied a beta-adrenergic agonist (e.g., isoproterenol) to my cells and see the expected electrophysiological response, but subsequent application of this compound does not reverse or inhibit this effect. What could be the problem?
-
Answer:
-
Inadequate this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist at the beta-adrenergic receptors. Consider performing a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist concentration.
-
Drug Application/Perfusion Issue: Ensure that your perfusion system is functioning correctly and that the this compound solution is reaching the recording chamber and bathing the cells adequately. Check for bubbles in the perfusion line or an incorrect flow rate.
-
Degraded this compound Stock: If the stock solution has been stored improperly or for an extended period, it may have degraded. Prepare a fresh stock solution from a reliable source.
-
Receptor Desensitization: Prolonged exposure to a high concentration of the beta-adrenergic agonist may lead to receptor desensitization, making it difficult to observe the inhibitory effect of this compound. Apply the agonist for a shorter duration before introducing this compound.
-
Issue 2: Unstable recordings or cell death after this compound application.
-
Question: My patch-clamp recordings become unstable, or the cells appear unhealthy after I apply this compound. What should I do?
-
Answer:
-
Solvent Toxicity: If your this compound stock is dissolved in a solvent like DMSO or ethanol, the final concentration of the solvent in your recording solution might be too high, causing cellular stress. Ensure the final solvent concentration is kept to a minimum (<0.1%).
-
Off-Target Effects at High Concentrations: High concentrations of this compound may lead to significant off-target effects on essential ion channels, disrupting normal cellular electrophysiology and leading to instability or cell death. Try using a lower concentration of this compound.
-
pH or Osmolarity Mismatch: Ensure that the addition of this compound and its solvent does not significantly alter the pH or osmolarity of your extracellular solution. Verify these parameters after adding the drug.
-
Issue 3: Unexpected changes in action potential morphology or ion channel kinetics.
-
Question: I'm observing changes in the action potential shape (e.g., decreased upstroke velocity, prolonged duration) or ion channel kinetics that are not consistent with pure beta-blockade. What could be the cause?
-
Answer:
-
Sodium Channel Blockade: As mentioned, some beta-blockers can directly block voltage-gated sodium channels. This would manifest as a decrease in the maximum upstroke velocity (dV/dtmax) of the action potential and a reduction in the peak sodium current in voltage-clamp experiments.
-
Potassium Channel Blockade: Inhibition of certain potassium channels (e.g., delayed rectifier potassium currents) can lead to a prolongation of the action potential duration.
-
Calcium Channel Blockade: While the primary effect on L-type calcium channels is indirect via the beta-adrenergic pathway, some beta-blockers may have a direct, albeit weaker, blocking effect on these channels.[1]
-
Quantitative Data
| Ion Channel | Drug | IC50 (μM) | Effect | Reference |
| NaV1.5 | Propranolol | Tonic Block: 21.4 (R+), 23.6 (S-) | Inhibition | [2][3] |
| Use-Dependent Block: 2.7 (R+), 2.6 (S-) | [2][3] | |||
| ATP-sensitive K+ Channel (IK,ATP) | Propranolol | 6.7 | Inhibition | |
| Inward Rectifier K+ Channel (IK1) | Propranolol | 102.4 | Inhibition |
Experimental Protocols
Preparation of this compound Solutions
-
Prepare a 100 mM Stock Solution: Dissolve the appropriate amount of this compound hydrochloride powder in sterile DMSO to make a 100 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes and store them at -20°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions in the standard extracellular recording solution to achieve the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration remains below 0.1%.
Whole-Cell Voltage-Clamp Protocol to Assess this compound's Effect on L-type Ca2+ Current (ICa,L)
-
Cell Preparation: Isolate cardiac myocytes or use a suitable cell line expressing L-type calcium channels.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration. Use an internal solution containing Cesium to block potassium currents and appropriate buffering agents. The external solution should contain a physiological concentration of Ca2+ (or Ba2+ as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation).
-
Baseline Recording:
-
Hold the cell at a holding potential of -80 mV.
-
To remove the inactivation of sodium channels, apply a brief depolarizing step to -40 mV for 50-100 ms.
-
Then, apply a depolarizing test pulse to 0 mV for 200-300 ms to elicit the ICa,L.
-
Record the peak inward current. Repeat this protocol at a steady frequency (e.g., every 10 seconds) to obtain a stable baseline.
-
-
Agonist Application: Perfuse the cell with an external solution containing a beta-adrenergic agonist (e.g., 1 µM Isoproterenol) until a stable, potentiated ICa,L is observed.
-
This compound Application: While continuing to apply the agonist, co-perfuse with the desired concentration of this compound. Record the ICa,L until a new steady-state is reached, demonstrating the inhibitory effect of this compound.
-
Washout: Perfuse with the agonist-containing solution alone to observe any reversal of the this compound effect.
-
Data Analysis: Measure the peak ICa,L amplitude at baseline, in the presence of the agonist, and with the co-application of this compound. Calculate the percentage of inhibition by this compound.
Visualizations
References
Technical Support Center: Investigating In Vitro Off-Target Effects of Tiprenolol
Introduction
Tiprenolol is a beta-adrenergic receptor antagonist, or beta-blocker, used in the management of cardiovascular conditions.[1][2] Its primary therapeutic action involves blocking β1-adrenergic receptors in the heart and kidneys.[2][3][4] While its on-target effects are well-documented, a thorough understanding of a drug's safety and overall pharmacological profile requires the identification of potential off-target interactions. Investigating these effects early in the drug discovery process is crucial to mitigate the risk of adverse reactions and costly late-stage failures.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for designing, executing, and troubleshooting in vitro experiments aimed at identifying and characterizing the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target liabilities for a beta-blocker like this compound?
A1: While this compound is designed to be a beta-adrenergic antagonist, its chemical structure may allow it to interact with other receptors, enzymes, ion channels, or transporters. Common off-target panels for cardiovascular drugs often include a range of G-protein coupled receptors (GPCRs), kinases, and ion channels that are structurally related or involved in parallel physiological pathways. For beta-blockers, particular attention should be paid to other monoamine receptors (e.g., dopamine, serotonin), calcium and potassium ion channels, and a broad panel of kinases, as unexpected inhibition can lead to significant cellular effects.
Q2: What is the difference between secondary pharmacology and off-target profiling?
A2: The terms are often used interchangeably. Secondary pharmacology refers to the study of a drug's effects on targets other than its primary therapeutic target. Off-target profiling is the process of screening a compound against a broad range of biological targets to identify these secondary interactions. The goal is to build a comprehensive "selectivity profile" for the drug candidate.
Q3: At what concentration of this compound should I start my off-target screening?
A3: A common starting point is to test concentrations at least 10-fold to 100-fold higher than the on-target IC50 or EC50 value. If the on-target potency of this compound is in the low nanomolar range, initial off-target screening might begin at 1 micromolar and extend up to 10 or even 100 micromolar. It is crucial, however, to first determine the solubility and potential for non-specific cytotoxicity of this compound in your chosen assay systems, as these factors can confound results at high concentrations.
Q4: How do I select the right cell lines for my experiments?
A4: The choice of cell line is critical and depends on the research question.
-
Target-Negative Cells: To investigate general cytotoxicity or metabolic liabilities, use a cell line that does not express the primary beta-adrenergic targets (e.g., HEK293). This helps to ensure that any observed effect is not due to residual on-target activity.
-
Recombinant Expression Systems: For screening against specific receptors or channels, use cell lines engineered to overexpress a single target (e.g., CHO-K1 expressing a specific kinase or GPCR).
-
Physiologically Relevant Cells: To study the functional consequences of an off-target effect, use cell lines derived from the relevant tissue where an adverse effect might occur (e.g., a human liver cell line like HepG2 to assess hepatotoxicity).
Troubleshooting Guide
Q: My cell viability assay (e.g., MTT, MTS) shows a sharp drop in cell survival at high concentrations of this compound, even in cells without the primary target. What could be the cause?
A: This suggests either a direct cytotoxic off-target effect or an experimental artifact. Follow these steps to diagnose the issue:
-
Rule out Compound Precipitation: Visually inspect the highest concentration wells under a microscope. Crystalline precipitates can interfere with colorimetric and fluorometric readouts and cause apparent cytotoxicity. If precipitation is observed, re-evaluate the solubility of this compound in your culture medium.
-
Check for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below the toxicity threshold for your cell line (typically <0.5%). Run a solvent-only control curve.
-
Use a Mechanistically Different Viability Assay: An MTT assay measures metabolic activity. An off-target effect could be inhibiting mitochondrial function without immediately killing the cell. Complement your results with an assay that measures a different parameter, such as cell membrane integrity (e.g., LDH release) or ATP content (e.g., CellTiter-Glo®). If the results are discordant, it points towards a specific mitochondrial liability.
-
Investigate Apoptosis: The observed effect could be programmed cell death. Perform an assay for markers of apoptosis, such as caspase-3/7 activation, to determine if a specific cell death pathway is being initiated.
Q: I've identified a potential "hit" in a kinase screen, but the effect is weak (e.g., 30-40% inhibition at 10 µM). How do I validate this?
A: A weak initial hit requires careful validation to confirm it is a true, specific interaction.
-
Generate a Full Dose-Response Curve: Perform a 10-point, half-log dilution series to determine if the inhibition is dose-dependent and to calculate an accurate IC50 value. A clear sigmoidal curve strengthens the evidence for a specific interaction.
-
Perform an Orthogonal Assay: Validate the hit using a different assay technology. If the primary screen was a biochemical assay (e.g., measuring ATP consumption), validate it in a cell-based assay that measures the phosphorylation of a known substrate of that kinase.
-
Assess Selectivity: Test this compound against closely related kinases. If the compound inhibits multiple kinases from the same family with similar potency, it may be a non-selective kinase inhibitor. If it only inhibits the specific hit, it suggests a more selective interaction.
-
Check for Assay Interference: High concentrations of compounds can interfere with assay reagents (e.g., luciferase-based ATP detection). Run a control experiment where this compound is added to the assay in the absence of the kinase to check for direct inhibition of the detection system.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) | Kinase Family |
| ADRB1 (On-Target) | 98% | 0.005 | GPCR |
| SRC | 65% | 8.2 | Tyrosine Kinase |
| LCK | 58% | 12.5 | Tyrosine Kinase |
| EGFR | 12% | > 50 | Tyrosine Kinase |
| CDK2 | 8% | > 50 | CMGC |
| ROCK1 | 5% | > 50 | AGC |
This table clearly shows a potential off-target interaction with SRC and LCK kinases at concentrations significantly higher than the on-target potency.
Table 2: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Primary Target Expression | Assay Type | CC50 (µM) |
| HEK293 | None | MTS | 85 |
| HepG2 | Low | LDH Release | > 100 |
| A549 | High | MTS | 72 |
This table allows for easy comparison of cytotoxicity across different cell lines and assay methods, helping to distinguish between general toxicity and on-target related effects.
Experimental Protocols
Protocol 1: Broad-Spectrum Kinase Inhibition Assay (Biochemical)
This protocol describes a generic method for assessing the inhibitory activity of this compound against a panel of purified kinases using an ADP-Glo™ or similar luminescence-based system.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 10 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Dispense 50 nL of each this compound dilution into the wells of a 384-well, low-volume, white assay plate. Include "no compound" (DMSO only) and "no enzyme" (background) controls.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each target (typically at or below the Km for ATP).
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data using the "no compound" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized data against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTS)
This protocol outlines a method for evaluating the general cytotoxicity of this compound.
-
Cell Plating: Seed cells (e.g., HEK293) in a 96-well, clear-bottomed plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare a 2X concentration dilution series of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and "cells only" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (concentration causing 50% cytotoxicity).
Mandatory Visualization
Diagram 1: Hypothetical Off-Target Signaling Pathway
Caption: this compound's on-target vs. a hypothetical off-target pathway.
Diagram 2: Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target hits.
Diagram 3: Troubleshooting Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting cytotoxicity results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Chronic β-Blockade and Systemic Homeostasis: Molecular Integration of Cardiorenal and Immune Pathways, a Narrative Review [mdpi.com]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
Technical Support Center: Optimizing Tiprenolol Concentration for Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Tiprenolol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a non-selective beta-adrenergic receptor antagonist. In cell culture, its primary mechanism of action is to block beta-adrenergic receptors (β-ARs) on the cell surface. These receptors are typically activated by catecholamines like epinephrine and norepinephrine. By blocking these receptors, this compound can inhibit downstream signaling pathways, such as the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, which can influence cellular processes like proliferation, survival, and migration.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
While specific optimal concentrations are cell-line dependent, a general starting point for non-selective beta-blockers like Propranolol, which is structurally similar to this compound, is in the micromolar (µM) to millimolar (mM) range.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on studies with other beta-blockers, a range of 10 µM to 500 µM can be a good starting point for assessing effects on cell viability and proliferation.[4][5]
Q3: How long should I incubate my cells with this compound?
Incubation times can vary depending on the cell type and the specific effect being measured. For viability and proliferation assays, incubation periods of 24, 48, and 72 hours are commonly used to assess both acute and chronic effects. For signaling pathway studies, shorter incubation times, from minutes to a few hours, may be more appropriate to capture transient signaling events.
Q4: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line will depend on the research question. Many cancer cell lines, such as those from breast, lung, and liver cancers, express beta-adrenergic receptors and have been shown to be responsive to beta-blocker treatment. It is crucial to verify the expression of beta-adrenergic receptors in your chosen cell line before initiating experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Low or absent beta-adrenergic receptor expression: The cell line may not express sufficient levels of β-ARs. 3. Insufficient incubation time: The duration of treatment may not be long enough to observe a phenotypic change. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 µM to 1 mM) to determine the EC50 (half-maximal effective concentration). 2. Verify receptor expression: Use techniques like Western blot, qPCR, or flow cytometry to confirm the presence of β-ARs on your cells. 3. Extend incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High cell death or toxicity | 1. This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent can be toxic to cells. | 1. Lower the concentration: Based on your initial dose-response, select a concentration that shows the desired biological effect with minimal toxicity. 2. Use a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to account for any solvent-induced effects. Ensure the final solvent concentration is low (typically <0.1%). |
| Inconsistent or variable results | 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses to treatment. 2. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Mycoplasma contamination: This common contamination can significantly alter cell behavior and drug response. | 1. Standardize seeding density: Use a consistent cell number for all experiments. 2. Use low-passage cells: Maintain a stock of low-passage cells and avoid using cells that have been in culture for extended periods. 3. Regularly test for mycoplasma: Implement routine mycoplasma testing to ensure your cell cultures are clean. |
| Poor cell attachment after treatment | 1. Drug-induced changes in cell adhesion: this compound may affect the expression or function of adhesion molecules. 2. Cytotoxicity: At higher concentrations, the drug may be causing cell stress and detachment. | 1. Use pre-coated culture vessels: Consider using plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) to enhance cell attachment. 2. Re-evaluate the concentration: Use a lower, non-toxic concentration of this compound. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (EC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Your cell line of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in your cell line.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (including a vehicle control) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Quantitative Data Summary
The following table summarizes typical effective concentrations of the non-selective beta-blocker Propranolol in various cancer cell lines, which can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Effective Concentration (Propranolol) | Observed Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | EC50: 119.3 ± 12.7 µM | Reduced cell viability | |
| H1299 | Non-Small Cell Lung Cancer | EC50: 98.8 ± 10.3 µM | Reduced cell viability | |
| SK-BR-3 | Breast Cancer | 18 µM (EC50) | Decreased cell proliferation | |
| HepG2 | Liver Cancer | 40 - 80 µmol/l | Inhibition of proliferation, induction of apoptosis | |
| Molt-4, Jurkat | Leukemia | ≥ 0.2 mM | Cytotoxic effect |
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Beta-Blockers and Cancer: Where Are We? [mdpi.com]
- 3. In Vitro Sensitivity of Leukemia Cells to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propranolol suppresses the proliferation and induces the apoptosis of liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Tipranavir in Aqueous Buffers
A Note on Tipranavir and Tiprenolol: This document addresses solubility issues related to Tipranavir , an antiretroviral drug known for its poor aqueous solubility. The initial query mentioned "this compound," a beta-blocker that does not typically present significant solubility challenges warranting this level of technical guidance. It is presumed that "Tipranavir" was the intended subject of the inquiry due to the nature of the requested technical support.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Tipranavir in aqueous buffers during their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to Tipranavir's solubility.
| Problem | Potential Cause | Recommended Solution |
| Tipranavir precipitates out of solution upon addition to aqueous buffer. | Tipranavir is practically insoluble in aqueous buffers at neutral pH.[1][2] | - Adjust the pH of the buffer (see FAQ 1).- Utilize co-solvents in the buffer system (see FAQ 2 and Protocol 1).- Employ solubilizing excipients such as surfactants or cyclodextrins (see FAQ 3). |
| Inconsistent or low drug concentration in prepared solutions. | Incomplete dissolution of Tipranavir. | - Increase sonication time or agitation during dissolution.- Heat the solution gently (monitor for degradation).- Filter the solution through a 0.22 µm filter to remove undissolved particles before concentration analysis. |
| Formation of a milky or cloudy solution. | The concentration of Tipranavir exceeds its solubility limit in the chosen solvent system, leading to the formation of a colloidal suspension or emulsion. | - Decrease the concentration of Tipranavir.- Increase the proportion of co-solvent or surfactant.- Consider formulating as a self-emulsifying drug delivery system (SEDDS) for in vivo studies (see FAQ 4). |
| Phase separation or drug crystallization upon storage. | The prepared solution is a supersaturated and thermodynamically unstable system. | - Prepare fresh solutions before each experiment.- Store solutions at controlled room temperature or as determined by stability studies.- Evaluate the need for crystallization inhibitors in the formulation. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of Tipranavir in aqueous buffers?
Tipranavir is a weakly acidic compound with a pKa of approximately 4.50[3]. Its aqueous solubility is highly pH-dependent. It is practically insoluble in neutral and acidic aqueous buffers (pH 7.5)[1][2]. To enhance solubility, it is recommended to work with buffers in a pH range where Tipranavir can be ionized. However, the stability of the drug at different pH values should also be considered.
Q2: What are suitable co-solvents for dissolving Tipranavir?
Tipranavir is freely soluble in organic solvents like dehydrated alcohol and propylene glycol. For laboratory experiments requiring aqueous buffers, the use of a co-solvent system is often necessary. Common co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), such as PEG 400
-
Dimethyl sulfoxide (DMSO)
It is crucial to determine the optimal co-solvent to buffer ratio to maintain Tipranavir in solution without impacting the experimental model. A suggested starting point is a stepwise addition of the co-solvent to the aqueous buffer while monitoring for precipitation.
Q3: Which excipients can be used to improve Tipranavir's aqueous solubility?
Several pharmaceutical excipients can be employed to enhance the solubility of poorly water-soluble drugs like Tipranavir. These include:
-
Surfactants: Non-ionic surfactants like polyoxyl 35 castor oil, Cremophor® RH40, and Vitamin E TPGS can aid in micellar solubilization.
-
Cyclodextrins: Beta-cyclodextrins and their derivatives can form inclusion complexes with Tipranavir, thereby increasing its apparent solubility.
-
Polymers: Water-soluble polymers can be used to prepare solid dispersions, which can enhance the dissolution rate.
The choice of excipient will depend on the specific application (e.g., in vitro assay vs. preclinical formulation).
Q4: What are self-emulsifying drug delivery systems (SEDDS) and how can they be used for Tipranavir?
A self-emulsifying drug delivery system (SEDDS) is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This approach has been successfully used for the oral delivery of Tipranavir to improve its bioavailability. For laboratory purposes, a similar principle can be applied to create a stock solution that readily disperses in aqueous buffers. A typical SEDDS formulation for Tipranavir might include a lipid (e.g., mono/diglycerides of caprylic/capric acid), a surfactant, and a co-solvent.
Experimental Protocols
Protocol 1: Preparation of a Tipranavir Stock Solution using a Co-solvent System
This protocol describes the preparation of a 10 mM Tipranavir stock solution in a DMSO and aqueous buffer system.
-
Materials:
-
Tipranavir powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh the required amount of Tipranavir powder to prepare a 10 mM solution.
-
Add the appropriate volume of DMSO to the Tipranavir powder to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If present, continue sonication for an additional 5-10 minutes.
-
For experiments, this stock solution can be serially diluted in the appropriate aqueous buffer. Note: Observe for any precipitation upon dilution and adjust the final DMSO concentration if necessary.
-
Data Presentation
Table 1: Physicochemical Properties of Tipranavir
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃F₃N₂O₅S | |
| Molecular Weight | 602.66 g/mol | |
| pKa | ~4.50 | |
| Aqueous Solubility (pH 7.5) | Insoluble | |
| Solubility in Organic Solvents | Freely soluble in dehydrated alcohol and propylene glycol; Soluble in DMSO |
Visualizations
References
Technical Support Center: Interpreting Complex Electrophysiology Data with Tiprenolol
Welcome to the technical support center for researchers utilizing Tiprenolol in electrophysiology experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of complex data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cardiac electrophysiology?
A1: this compound is a beta-adrenergic receptor antagonist.[1][2] Its primary mechanism is to block the effects of catecholamines, such as adrenaline, on β-adrenergic receptors in the heart. This action reduces the heart rate, slows atrioventricular (AV) conduction, and can suppress certain types of arrhythmias.[1][2]
Q2: Does this compound have effects beyond beta-blockade?
A2: While the primary effect of this compound is beta-blockade, it is important to consider that other beta-blockers, like propranolol, have been shown to have direct effects on ion channels, including sodium and potassium channels, at concentrations higher than those required for beta-receptor inhibition.[3] These "membrane-stabilizing" effects are not a class effect of all beta-blockers but should be considered as a possibility with this compound, especially at higher concentrations.
Q3: What are the expected changes in an electrocardiogram (ECG) after this compound administration?
A3: Beta-blockers typically cause a decrease in the sinus rate. They can also prolong the PR interval, which reflects a slowing of conduction through the atrioventricular (AV) node. In some cases, high doses may lead to more significant AV block.
Q4: How does this compound affect the cardiac action potential?
A4: While specific data on this compound's effect on the action potential is limited, based on the effects of similar beta-blockers like propranolol, you might observe a decrease in the action potential duration and the effective refractory period. Propranolol has also been shown to decrease the rate of depolarization (dv/dt of phase 0) in a frequency-dependent manner.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly large decrease in inward sodium current (INa). | While this compound's primary action is beta-blockade, at higher concentrations, it may exhibit direct sodium channel blocking effects, similar to propranolol. | 1. Verify the concentration of this compound used. 2. Perform a dose-response curve to determine the IC50 for the sodium channel block. 3. Compare the effects to a known sodium channel blocker, like lidocaine, to characterize the nature of the block (e.g., tonic vs. use-dependent). |
| Significant prolongation of the action potential duration (APD) at baseline (before beta-agonist stimulation). | This could indicate a direct effect on potassium channels. Some beta-blockers can inhibit certain potassium currents, leading to APD prolongation. | 1. Isolate and measure key potassium currents (e.g., IKr, IKs, IK1) in the presence and absence of this compound. 2. Determine if the effect is voltage- and time-dependent. |
| Variable or inconsistent effects on AV nodal conduction. | The effect of this compound on AV nodal conduction can be dose-dependent. At low doses, the effect may be minimal, while higher doses can lead to significant conduction slowing or block. | 1. Carefully control the drug concentration and ensure adequate tissue perfusion. 2. Measure the AH and HV intervals from intracardiac recordings to localize the site of conduction delay. |
| Arrhythmias are suppressed, but there is also a significant negative inotropic effect. | This is an expected consequence of beta-blockade, which reduces cardiac contractility. However, direct effects on calcium or sodium channels at higher concentrations could also contribute. | 1. Measure contractility (e.g., cell shortening or ventricular pressure) simultaneously with electrophysiological parameters. 2. Attempt to dissociate the anti-arrhythmic effect from the negative inotropic effect by testing a range of concentrations. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Ion Currents
-
Cell Preparation: Isolate single ventricular myocytes from the species of interest using enzymatic digestion.
-
Solutions:
-
External Solution (for INa): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for INa): (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Note: Specific solutions will vary depending on the ion current being measured. Use appropriate channel blockers to isolate the current of interest.
-
-
Recording:
-
Obtain a gigaohm seal and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage clamp protocols appropriate for the channel being studied (e.g., for INa, a series of depolarizing steps from -120 mV to +60 mV).
-
Perfuse the cell with the control external solution, followed by the external solution containing this compound at the desired concentrations.
-
Wash out the drug to observe reversibility.
-
-
Data Analysis: Measure peak current amplitude, current-voltage relationships, and channel kinetics (activation, inactivation, and recovery from inactivation) before, during, and after drug application.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound's action.
Caption: General workflow for an electrophysiology experiment with this compound.
References
- 1. Effects of this compound, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, practolol and propranolol on experimental ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels [frontiersin.org]
Technical Support Center: Minimizing Variability in Tiprenolol Binding Affinity Assays
Welcome to the Technical Support Center for Tiprenolol binding affinity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound binding affinity assays.
Issue 1: High Non-Specific Binding (NSB)
Question: My assay is showing high non-specific binding, obscuring the specific binding signal. What are the potential causes and how can I reduce it?
Answer: High non-specific binding (NSB) can significantly impact the accuracy of your results by masking the true specific binding signal.[1] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration used.[1] Here are the common causes and solutions:
-
Radioligand Issues:
-
High Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB.
-
Radioligand Purity: Impurities in the radioligand can bind non-specifically. Ensure the radiochemical purity is high, typically >90%.[1][2]
-
Hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding.[1]
-
-
Tissue/Cell Preparation:
-
Excessive Protein Concentration: Too much membrane protein in the assay can increase non-specific binding sites.
-
Improper Homogenization: Inadequate homogenization and washing of membranes can leave behind endogenous ligands and other interfering substances.
-
-
Assay Conditions:
-
Suboptimal Incubation Time and Temperature: While equilibrium is necessary for specific binding, shorter incubation times can sometimes reduce NSB.
-
Inappropriate Assay Buffer: The composition of your buffer can influence NSB.
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background.
-
Troubleshooting Workflow for High NSB
Caption: Troubleshooting workflow for high non-specific binding.
Issue 2: Low or No Detectable Specific Binding
Question: I am observing very low or no specific binding in my assay. What could be the problem?
Answer: A lack of detectable specific binding can stem from several factors, ranging from reagent quality to the experimental setup.
-
Receptor Issues:
-
Low Receptor Density: The tissue or cell preparation may have a low density of the target beta-adrenergic receptors.
-
Receptor Degradation: Receptors may have degraded during the preparation process.
-
-
Radioligand Issues:
-
Low Radioligand Concentration: The concentration of the radioligand may be too low to produce a detectable signal.
-
Low Specific Activity: The specific activity of the radioligand is crucial for detecting low numbers of receptors. A specific activity above 20 Ci/mmol is generally recommended for tritiated ligands.
-
Improper Storage: Incorrect storage of the radioligand can lead to degradation and loss of activity.
-
-
Assay Conditions:
-
Incubation Time Too Short: The assay may not have reached equilibrium. The time required to reach equilibrium is dependent on the ligand concentration and the receptor's kinetic properties.
-
Incorrect Buffer Composition: The absence of necessary ions or the presence of inhibitors in the buffer can affect binding.
-
Logical Relationship for Investigating Low Specific Binding
Caption: Decision tree for troubleshooting low specific binding.
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal membrane protein concentration for my assay?
A1: The ideal membrane protein concentration should be titrated to find a balance between a detectable specific binding signal and low non-specific binding. A typical starting range for most receptor assays is 100-500 µg of membrane protein. To optimize, perform a saturation binding experiment with a fixed, low concentration of radioligand (e.g., at or below the Kd) and varying amounts of membrane protein. The goal is to find a protein concentration that results in less than 10% of the total added radioligand being bound, a condition known as "Zone A," to avoid ligand depletion.
Q2: What is ligand depletion and how can I avoid it?
A2: Ligand depletion occurs when a significant portion of the radioligand binds to the receptor, reducing the free concentration of the ligand in the assay. This violates a key assumption in many binding analyses and can lead to an underestimation of the true binding affinity (Kd). To avoid ligand depletion, ensure that the total amount of radioligand bound is less than 10% of the total amount added. This can be achieved by reducing the receptor concentration in the assay.
Q3: How long should I incubate my assay?
A3: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This time is concentration-dependent, with lower radioligand concentrations requiring longer incubation times to reach equilibrium. The dissociation rate constant (k_off) is a critical factor; a fail-safe approach is to incubate for a period greater than 5 times the half-life (t_1/2) of the dissociation reaction. Therefore, determining the k_off is an essential validation step.
Q4: What are the key considerations for selecting a radioligand for a this compound binding assay?
A4: When selecting a radioligand, consider the following properties:
-
High Specific Activity: This is crucial for detecting receptors, especially those with low expression levels. A specific activity of >20 Ci/mmol for a tritiated ligand is often recommended.
-
Low Non-Specific Binding: Choose a ligand that is not excessively hydrophobic to minimize NSB.
-
High Purity: Ensure the radiochemical purity is typically >90%.
-
High Selectivity: The radioligand should have high affinity and selectivity for the beta-adrenergic receptor.
Q5: Can genetic variation in beta-adrenergic receptors affect my binding assay results?
A5: Yes, genetic polymorphisms in beta-adrenergic receptors can lead to variations in receptor expression, ligand binding affinity, and G-protein coupling. For example, the Thr164Ile polymorphism in the β2-adrenergic receptor has been shown to decrease binding affinity for epinephrine. This inherent biological variability can contribute to differences in binding assay results between tissue samples from different individuals.
Data Presentation
Table 1: Troubleshooting Summary for High Non-Specific Binding
| Potential Cause | Recommended Action | Target Value/Range |
| Radioligand Concentration | Titrate to a lower concentration. | At or below the Kd |
| Radioligand Purity | Verify with the manufacturer or perform quality control. | >90% |
| Membrane Protein | Reduce the amount of membrane protein per assay tube. | 100-500 µg |
| Incubation Time | Optimize by testing shorter incubation periods. | Ensure equilibrium for specific binding is still reached |
| Washing Steps | Increase the number and/or volume of washes with ice-cold buffer. | 3-5 washes |
Table 2: Key Parameters for Radioligand Selection and Assay Conditions
| Parameter | Recommendation | Rationale |
| Radioligand Specific Activity | > 20 Ci/mmol (for 3H) | Ensures a detectable signal, especially for low-density receptors. |
| Total Radioligand Bound | < 10% of total added | Avoids ligand depletion and inaccurate Kd determination. |
| Non-Specific Binding | < 50% of total binding | Ensures a clear window for measuring specific binding. |
| Unlabeled Competitor | Structurally different from the radioligand | To accurately define non-specific binding. |
Experimental Protocols
Protocol 1: Standard Radioligand Binding Assay for this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing beta-adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
Prepare assay tubes for total binding, non-specific binding, and displacement curves.
-
Total Binding: Add assay buffer, radiolabeled ligand (e.g., [3H]-dihydroalprenolol), and the membrane preparation.
-
Non-Specific Binding: Add assay buffer, radiolabeled ligand, an excess of a non-labeled competitor (e.g., propranolol), and the membrane preparation.
-
Displacement: Add assay buffer, radiolabeled ligand, varying concentrations of this compound, and the membrane preparation.
-
Incubate all tubes at a defined temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation or competition data using non-linear regression analysis to determine Kd (dissociation constant) and Bmax (maximum receptor density) or Ki (inhibitory constant) for this compound.
-
Experimental Workflow Diagram
Caption: General workflow for a this compound binding affinity assay.
References
Common pitfalls in beta-blocker research and how to avoid them
Technical Support Center: Navigating Beta-Blocker Research
Welcome to the technical support center for beta-blocker research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in their experiments.
Frequently Asked Questions (FAQs)
Selectivity and Off-Target Effects
Q1: How can I accurately determine the selectivity of my beta-blocker candidate?
A1: Accurately determining beta-blocker selectivity is crucial to minimize off-target effects. Relying on a single assay or outdated methods can be misleading. A multi-faceted approach using modern techniques is recommended.
Key Experimental Protocol: Radioligand Binding Assay
A robust method to determine the binding affinity of a compound for different beta-adrenoceptor subtypes (β1, β2, β3) is the radioligand competition binding assay.[1][2]
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (unlabeled beta-blocker) for β1 and β2 adrenoceptors.
-
Materials:
-
Cell membranes from cell lines stably expressing human β1 or β2 adrenoceptors (e.g., CHO or HEK293 cells).[3]
-
Radioligand (e.g., [3H]-DHA, a non-selective antagonist).[2]
-
Test compound (your beta-blocker).
-
Non-selective antagonist for determining non-specific binding (e.g., propranolol at high concentration).
-
Assay buffer (e.g., HBSS pH 7.4, 0.01% ascorbic acid, 100 μM GTP).[2]
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium. The time and temperature should be optimized for the specific receptor and radioligand.
-
Separation: Rapidly separate the bound from the free radioligand by filtering the mixture through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
-
Troubleshooting:
-
High non-specific binding: Reduce the concentration of the radioligand or the amount of membrane protein. Pre-soak filters in a blocking agent like polyethyleneimine (PEI).
-
Low specific binding: Ensure the integrity of your receptor preparation. Optimize incubation time and buffer composition.
-
Data Presentation: Beta-Blocker Selectivity
The selectivity of a beta-blocker is often expressed as the ratio of its Ki values for the β2 and β1 receptors. A higher ratio indicates greater β1 selectivity.
| Beta-Blocker | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Reference |
| Bisoprolol | 10 | 190 | 19 | |
| Atenolol | 470 | 14500 | 30.8 | |
| Metoprolol | 250 | 10000 | 40 | |
| Betaxolol | 9 | 160 | 17.8 | |
| Propranolol | 3.2 | 1.6 | 0.5 | |
| Carvedilol | 0.9 | 0.2 | 0.22 | |
| ICI 118,551 | 1100 | 2 | 0.0018 |
Note: Ki values can vary between studies depending on the experimental conditions.
Workflow for Assessing Beta-Blocker Selectivity
Workflow for determining beta-blocker selectivity.
Q2: What are some common off-target effects of beta-blockers I should be aware of?
A2: Off-target effects are a significant concern in beta-blocker research and can lead to unexpected experimental outcomes and clinical side effects. These effects are often due to the structural similarity of beta-adrenoceptors to other receptors.
Common Off-Target Effects of Propranolol and Metoprolol
| Beta-Blocker | Receptor Selectivity | Common Off-Target Effects | Potential Clinical Implications |
| Propranolol | Non-selective (β1 and β2) | - Serotonin (5-HT) receptor binding- Alpha-1 adrenoceptor blockade- Sodium channel blockade (membrane stabilizing activity) | - Neurological effects (e.g., vivid dreams)- Postural hypotension- Antiarrhythmic effects |
| Metoprolol | β1-selective | - Lower affinity for β2-adrenoceptors (can be lost at high doses)- Can cross the blood-brain barrier | - Bronchoconstriction in susceptible individuals (less than non-selective blockers)- CNS side effects (e.g., fatigue, sleep disturbances) |
This table is not exhaustive and off-target effects can be concentration-dependent.
To avoid misinterpreting data, it is crucial to:
-
Profile your compound against a panel of other receptors, especially other G-protein coupled receptors (GPCRs).
-
Use the lowest effective concentration of the beta-blocker in your experiments to minimize off-target effects.
-
Include appropriate controls , such as a beta-blocker with a different selectivity profile, to help differentiate on-target from off-target effects.
Tachyphylaxis and Desensitization
Q3: My beta-blocker seems to lose its effect over time in my cell culture experiments. What is happening and how can I study it?
A3: The phenomenon you are observing is likely tachyphylaxis, or desensitization, where the cellular response to a drug diminishes with repeated or continuous exposure. This is a common issue in beta-blocker research.
Mechanism of Beta-Adrenoceptor Desensitization
Simplified signaling pathway of beta-adrenoceptor desensitization.
Experimental Protocol: In Vitro Desensitization Assay
This protocol allows for the induction and measurement of beta-adrenoceptor desensitization in cultured cells.
-
Objective: To quantify the reduction in cAMP response following prolonged exposure to a beta-adrenoceptor agonist.
-
Materials:
-
Cultured cells expressing the beta-adrenoceptor of interest (e.g., HEK293 or A431 cells).
-
Beta-adrenoceptor agonist (e.g., isoproterenol).
-
Beta-blocker of interest.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Pre-treatment (Desensitization): Treat the cells with a high concentration of the beta-agonist for a defined period (e.g., 30 minutes to 24 hours) to induce desensitization. A control group should be treated with vehicle only.
-
Washout: Thoroughly wash the cells with a warm buffer to remove the agonist.
-
Re-stimulation: Acutely stimulate both the desensitized and control cells with varying concentrations of the agonist for a short period (e.g., 15 minutes) in the presence of a PDE inhibitor.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Compare the dose-response curves for the agonist in the desensitized and control cells. A rightward shift and/or a decrease in the maximal response in the desensitized group indicates tachyphylaxis.
-
Troubleshooting cAMP Assays
| Issue | Potential Cause | Solution |
| High background signal | Cell lysis or death; Insufficient washing | Ensure cell viability; Optimize washing steps |
| Low signal-to-noise ratio | Low receptor expression; Inefficient agonist stimulation; cAMP degradation | Use a cell line with higher receptor expression; Optimize agonist concentration and stimulation time; Ensure the PDE inhibitor is active |
| Inconsistent results | Variation in cell number; Inconsistent incubation times | Normalize data to cell number or protein concentration; Use a multichannel pipette for consistent timing |
Animal Models and Clinical Trials
Q4: What are the key considerations when choosing an animal model for beta-blocker research?
A4: The choice of animal model is critical for the translatability of your findings to humans. No single model perfectly recapitulates human cardiovascular disease, so a careful consideration of the advantages and disadvantages of each is necessary.
Comparison of Common Animal Models in Cardiovascular Research
| Animal Model | Advantages | Disadvantages |
| Mice/Rats | - High genetic similarity to humans- Well-established models of cardiovascular disease- Lower cost and shorter breeding times | - Small heart size and high heart rate- Differences in cardiac electrophysiology and ion channel expression |
| Rabbits | - Prone to developing atherosclerosis- Heart size is more comparable to humans than rodents | - Anesthesia can significantly affect cardiovascular parameters- Limited availability of transgenic models |
| Pigs | - Cardiovascular system is highly similar to humans in terms of anatomy and physiology- Suitable for testing medical devices and surgical procedures | - High cost of purchase and housing- Ethical considerations |
| Dogs | - Well-characterized cardiovascular physiology- Good model for studying arrhythmias | - Extensive coronary collateral circulation can confound studies of myocardial infarction- High cost and ethical concerns |
To avoid pitfalls in animal studies:
-
Clearly define your research question to select the most appropriate model.
-
Consider the species-specific differences in beta-adrenoceptor pharmacology and signaling.
-
Ensure your study is adequately powered and uses appropriate randomization and blinding to avoid bias.
-
Acknowledge the limitations of your chosen model when interpreting and reporting your results.
Q5: What are some of the major challenges in designing and interpreting clinical trials for beta-blockers?
A5: While beta-blockers have been a cornerstone of cardiovascular therapy, recent clinical trials have highlighted several challenges in their continued development and application.
Key Challenges in Beta-Blocker Clinical Trials
-
Patient Heterogeneity: Patients with cardiovascular disease often have multiple comorbidities (e.g., diabetes, renal impairment, COPD) that can influence their response to beta-blockers. Clinical trials that exclude patients with certain comorbidities may have limited generalizability to real-world patient populations.
-
Evolving Standard of Care: The efficacy of beta-blockers is often evaluated on top of a background of other effective therapies (e.g., ACE inhibitors, statins). This can make it difficult to demonstrate a significant additional benefit.
-
Appropriate Endpoints: While all-cause mortality is a definitive endpoint, it may require very large and long-term trials. Composite endpoints are often used, but their components should be clinically meaningful.
-
Subgroup Analyses: While tempting, post-hoc subgroup analyses can be misleading and should be interpreted with caution. Pre-specified subgroup analyses with appropriate statistical correction are more reliable.
Logical Flow for Considering Patient Heterogeneity in Clinical Trial Design
Considerations for patient heterogeneity in clinical trials.
References
Technical Support Center: Managing Tiprenolol-Induced Bradycardia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tiprenolol-induced bradycardia in animal studies.
Troubleshooting Guide
Issue: Significant drop in heart rate (bradycardia) observed after this compound administration.
This is an expected pharmacological effect of this compound, a beta-adrenergic receptor antagonist.[1][2] The degree of bradycardia is generally dose-dependent.[3] However, if the bradycardia is more severe than anticipated or is compromising the animal's welfare, intervention may be necessary.
Immediate Steps:
-
Confirm Vital Signs: Continuously monitor heart rate, blood pressure, and respiration.
-
Assess Animal Welfare: Observe the animal for signs of distress, such as lethargy, cyanosis, or labored breathing.
-
Reduce or Discontinue this compound: If the bradycardia is severe, consider reducing the dose or discontinuing administration, if the experimental design allows.
Pharmacological Intervention:
If bradycardia is severe and requires reversal, the following agents can be considered. Doses should be adjusted based on the animal model and the severity of the bradycardia.
| Agent | Mechanism of Action | Typical Dosage (Animal Models) | Species |
| Atropine | Muscarinic receptor antagonist; blocks parasympathetic influence on the heart. | 0.02 - 0.04 mg/kg IV or IM | Dogs, Rats[4] |
| Glucagon | Bypasses beta-receptors to increase intracellular cAMP, leading to increased heart rate and contractility. | 50 mcg/kg IV loading dose, followed by 1-15 mg/h infusion. | Dogs[5] |
| Isoproterenol | Non-selective beta-adrenergic agonist. | Titrated to effect, starting with low infusion rates. | General |
Important Considerations:
-
Low doses of atropine (<0.5 mg in humans) have been associated with a paradoxical slowing of the heart rate.
-
Glucagon can cause nausea and vomiting; ensure the animal's airway is protected.
-
Isoproterenol can cause vasodilation and may require concurrent vasopressor support if hypotension is a concern.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced bradycardia?
A1: this compound is a beta-adrenergic receptor antagonist. It competitively blocks beta-1 adrenergic receptors in the sinoatrial (SA) node of the heart. This prevents the binding of catecholamines (epinephrine and norepinephrine), which normally increase the heart rate. By blocking these receptors, this compound decreases the rate of SA node firing, leading to bradycardia (a slower heart rate).
Q2: How can I prevent severe bradycardia when using this compound?
A2: To minimize the risk of severe bradycardia, it is recommended to:
-
Start with a low dose: Begin with the lowest effective dose of this compound and titrate upwards as needed for your experimental model.
-
Monitor closely: Continuously monitor the animal's heart rate and overall condition after administration.
-
Consider the animal's health status: Animals with pre-existing cardiac conditions may be more susceptible to the effects of beta-blockers.
Q3: Are there any non-pharmacological interventions for managing mild bradycardia?
A3: For mild, asymptomatic bradycardia, close monitoring may be all that is necessary. Ensure the animal is kept warm and comfortable, as hypothermia can exacerbate bradycardia. If the animal is anesthetized, adjusting the anesthetic depth may also have an impact on heart rate.
Q4: What are the signs of severe bradycardia that require immediate intervention?
A4: Severe bradycardia may be accompanied by clinical signs of poor perfusion, including:
-
Lethargy or unresponsiveness
-
Pale or bluish mucous membranes (cyanosis)
-
Weak or absent peripheral pulses
-
Hypotension (low blood pressure)
-
Labored breathing
If any of these signs are observed, immediate pharmacological intervention is warranted.
Quantitative Data
Table 1: Effect of Intravenous this compound on Heart Rate in Anesthetized Dogs
| Dose of this compound (mg/kg) | Mean Decrease in Heart Rate (beats/min) |
| 0.01 - 0.02 | Abolished adrenaline-induced arrhythmias, implying a reduction in heart rate. |
| 2.0 - 4.0 | Restored sinus rhythm in dogs with ventricular tachycardia. |
| 4.0 - 8.0 | Depression of sinus and atrioventricular nodal function observed. |
Data adapted from a study on experimental ventricular tachyarrhythmias and may not represent a direct dose-response for bradycardia in healthy animals.
Table 2: Efficacy of Reversal Agents for Beta-Blocker-Induced Bradycardia in Animal Models
| Agent | Animal Model | Effect on Heart Rate |
| Atropine | Rat | Dose-dependent effects; higher doses increase heart rate. |
| Glucagon | Dog | Consistently increases heart rate. |
Experimental Protocols
Protocol 1: Induction of Bradycardia with this compound in a Rat Model
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail). Place the animal on a heating pad to maintain body temperature.
-
Instrumentation: Insert a catheter into the femoral vein for intravenous drug administration. Attach ECG electrodes to monitor heart rate and rhythm.
-
Baseline Measurement: Record a stable baseline heart rate for at least 15 minutes.
-
This compound Administration: Prepare a stock solution of this compound hydrochloride in sterile saline. Administer the desired dose of this compound intravenously. Start with a low dose (e.g., 0.1 mg/kg) and monitor the heart rate response.
-
Monitoring: Continuously record the ECG and heart rate. Note the time to onset of bradycardia and the nadir of the heart rate.
Protocol 2: Reversal of this compound-Induced Bradycardia with Atropine
-
Induce Bradycardia: Follow Protocol 1 to induce a stable and significant bradycardia (e.g., a 30-50% decrease from baseline heart rate).
-
Prepare Atropine: Prepare a solution of atropine sulfate in sterile saline.
-
Atropine Administration: Once stable bradycardia is achieved, administer atropine intravenously at a dose of 0.04 mg/kg.
-
Monitoring and Data Collection: Continuously monitor the heart rate and record the time to onset of heart rate increase and the peak heart rate achieved after atropine administration. Calculate the percentage reversal of the this compound-induced bradycardia.
Visualizations
Caption: Signaling pathway of this compound-induced bradycardia.
Caption: Experimental workflow for managing this compound-induced bradycardia.
Caption: Logical relationships in this compound-induced bradycardia and its reversal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, practolol and propranolol on experimental ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of large doses of atropine sulfate on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucagon therapy for beta-blocker overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Long-Term Impact of Beta-Blockers on Cell Viability
Disclaimer: There is currently a lack of specific published data on the long-term effects of Tiprenolol on cell viability. This technical support guide is based on the known effects of other beta-adrenergic receptor antagonists, such as propranolol and metoprolol, and provides a general framework for designing and troubleshooting long-term cell viability experiments for this class of compounds. The protocols and data presented are illustrative and should be adapted for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term effect of a beta-blocker like this compound on cell viability?
A1: The long-term effects of beta-blockers on cell viability can be cell-type dependent. In some cancer cell lines, beta-blockers such as propranolol have been shown to reduce cell viability in a dose- and time-dependent manner, often by inducing apoptosis (cell death).[1][2] For other cell types, such as primary osteoblasts, certain beta-blockers like metoprolol have been observed to increase cell proliferation at specific concentrations.[3] Therefore, the effect of this compound would need to be empirically determined for each cell line of interest.
Q2: How long should a "long-term" cell viability experiment with a beta-blocker be?
A2: A "long-term" experiment can range from several days to weeks, depending on the research question and the doubling time of the cell line. For slower-growing cell lines or to observe cumulative effects, experiments extending beyond 72 hours are often necessary. Some studies have assessed effects at 24, 48, and 72 hours, while others have extended observations to 5 days or more to monitor impacts on cell proliferation and death.[1][4]
Q3: Can the solvent used to dissolve this compound affect my cell viability assay results?
A3: Yes, the vehicle control is critical. Beta-blockers are often dissolved in solvents like DMSO or ethanol. At certain concentrations, these solvents can be toxic to cells and interfere with assay reagents. It is crucial to determine the maximum concentration of the solvent that does not affect cell viability and to include a vehicle-only control in all experiments.
Q4: My cell viability results are inconsistent between experiments. What are the common causes?
A4: Inconsistent results in long-term cell viability assays can arise from several factors, including:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell seeding density: Ensure a uniform and optimal cell seeding density across all wells and experiments.
-
Reagent stability: Protect assay reagents from light and store them at the recommended temperature to prevent degradation.
-
Compound stability: The stability of the beta-blocker in the culture medium over the experiment's duration should be considered.
-
Edge effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the media and the test compound, affecting cell growth. To mitigate this, consider not using the outer wells for experimental samples or using specialized plates designed to reduce this effect.
Troubleshooting Guides
Issue 1: High Background in Control Wells
Possible Causes:
-
Reagent Degradation: The viability assay reagent (e.g., MTT, resazurin) may have degraded due to improper storage or light exposure.
-
Media Interference: Phenol red or other components in the cell culture medium can react with the assay reagents.
-
Compound Interference: The beta-blocker itself might directly react with the assay reagent.
Solutions:
-
Proper Reagent Handling: Store reagents as recommended by the manufacturer, protected from light.
-
Use Phenol Red-Free Medium: If media interference is suspected, switch to a phenol red-free medium during the assay incubation period.
-
Run a "No-Cell" Control: Prepare wells with medium and the test compound at all concentrations but without cells. Add the assay reagent to these wells to check for any direct reaction.
Issue 2: Unexpected Increase in Cell Viability at High Concentrations
Possible Causes:
-
Compound Precipitation: At high concentrations, the beta-blocker may precipitate out of the solution, reducing its effective concentration.
-
Assay Interference: The compound might interfere with the chemistry of the viability assay, for example, by acting as a reducing agent in tetrazolium-based assays (e.g., MTT).
Solutions:
-
Check Solubility: Visually inspect the culture wells under a microscope for any signs of precipitation. Perform a solubility test of the compound in the culture medium.
-
Use an Alternative Viability Assay: If interference is suspected, use a different viability assay that relies on a distinct mechanism, such as measuring ATP levels (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., LDH release assay).
Issue 3: Significant Cell Death in Vehicle Control
Possible Causes:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO, ethanol) is too high and is toxic to the cells.
-
Extended Incubation: Prolonged exposure to even low concentrations of some solvents can be detrimental to certain cell lines.
Solutions:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration.
-
Minimize Solvent Concentration: Prepare a more concentrated stock solution of the beta-blocker to reduce the final volume of the solvent added to the culture medium.
Data Presentation
Illustrative Data: Effect of Beta-Blockers on Cell Viability over 72 Hours
Note: The following data is hypothetical and intended to serve as an example of how to present quantitative results from long-term cell viability studies. Actual results will vary depending on the beta-blocker, cell line, and experimental conditions.
Table 1: Percentage Cell Viability of A549 Lung Cancer Cells Treated with Propranolol
| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 98 ± 3.9 | 95 ± 4.2 | 91 ± 5.3 |
| 50 | 85 ± 5.2 | 72 ± 4.7 | 60 ± 4.9 |
| 100 | 65 ± 4.8 | 48 ± 5.5 | 35 ± 4.1 |
| 200 | 40 ± 3.7 | 25 ± 3.9 | 15 ± 3.2 |
Data are presented as mean ± standard deviation.
Table 2: Proliferation of Human Osteoblasts Treated with Metoprolol
| Concentration (µM) | Day 1 (% of Control) | Day 4 (% of Control) | Day 7 (% of Control) |
| 0 (Control) | 100 ± 3.8 | 100 ± 4.3 | 100 ± 5.0 |
| 1 | 102 ± 4.1 | 105 ± 3.9 | 108 ± 4.6 |
| 10 | 108 ± 3.5 | 115 ± 4.8 | 122 ± 5.1 |
| 100 | 112 ± 4.6 | 125 ± 5.0 | 135 ± 5.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
Objective: To determine the effect of a beta-blocker on the viability of adherent cells over a 72-hour period.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Beta-blocker stock solution (e.g., this compound in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the beta-blocker in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the beta-blocker.
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest compound concentration) and a "medium only" control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To determine if the reduction in cell viability caused by a beta-blocker is due to apoptosis.
Materials:
-
Cells treated with the beta-blocker for the desired time
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the beta-blocker in 6-well plates.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Workflow for Long-Term Cell Viability Assay.
References
- 1. Propranolol reduces viability and induces apoptosis in hemangioblastoma cells from von Hippel-Lindau patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of metoprolol on viability of human blood cancerous cells [daneshvarmed.shahed.ac.ir]
Technical Support Center: Adjusting for Tiprenolol's Partial Agonist Activity in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with Tiprenolol and need to account for its partial agonist activity at β-adrenoceptors in their experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its partial agonist activity significant?
This compound is classified as a beta-adrenergic receptor antagonist, or a "beta-blocker." However, like some other beta-blockers (e.g., pindolol, acebutolol), it possesses intrinsic sympathomimetic activity (ISA). This means that while this compound blocks the binding of potent endogenous agonists like epinephrine and norepinephrine, it also weakly activates the β-adrenoceptor itself. This partial agonism can lead to a submaximal response in the absence of a full agonist and can act as a competitive antagonist in its presence.[1][2][3][4][5] Understanding and adjusting for this dual activity is crucial for accurate interpretation of experimental results.
Q2: How does this compound's partial agonism affect its dose-response curve in a functional assay?
In a functional assay, such as a cAMP accumulation assay, a full agonist like isoproterenol will produce a sigmoidal dose-response curve reaching a maximal effect (Emax). A classic antagonist will not elicit a response on its own and will shift the full agonist's curve to the right. As a partial agonist, this compound will produce a dose-response curve that reaches a plateau significantly lower than that of a full agonist. When co-incubated with a full agonist, this compound will competitively inhibit the full agonist's response, effectively lowering the observed Emax of the full agonist.
Q3: What is the downstream signaling pathway for β-adrenoceptors activated by this compound?
β-adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Upon activation, even weakly by a partial agonist like this compound, the α-subunit of Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and leading to various cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected maximal response (Emax) with this compound in a cAMP assay.
-
Possible Cause: This is the expected behavior for a partial agonist. The maximal response (Emax) of a partial agonist is, by definition, lower than that of a full agonist.
-
Troubleshooting Steps:
-
Run a Full Agonist Control: Always include a full β-adrenoceptor agonist (e.g., isoproterenol) in your assay to establish the maximal possible response of the system.
-
Determine Relative Efficacy: Express the Emax of this compound as a percentage of the Emax of the full agonist. This will provide a quantitative measure of its intrinsic activity.
-
Consider Receptor Reserve: The observed partial agonism can be influenced by the level of receptor expression in your cell system. In systems with high receptor reserve, a partial agonist may appear to have higher efficacy.
-
Issue 2: this compound appears to be an antagonist in the presence of a full agonist.
-
Possible Cause: This is the other key characteristic of a partial agonist. By occupying the receptor binding site, it prevents the full agonist from binding and eliciting a maximal response.
-
Troubleshooting Steps:
-
Perform a Schild Analysis: To confirm competitive antagonism, perform a dose-response curve of the full agonist in the presence of increasing, fixed concentrations of this compound. A parallel rightward shift in the agonist's EC50 with no change in Emax is indicative of competitive antagonism.
-
Observe Emax Reduction: Note that at high concentrations of this compound, you will likely observe a depression of the maximal response achievable by the full agonist, a hallmark of partial agonism.
-
Issue 3: High basal signaling in the absence of any agonist.
-
Possible Cause: The cell line used may have high constitutive receptor activity or the partial agonist activity of this compound may be contributing to an elevated baseline.
-
Troubleshooting Steps:
-
Use a Neutral Antagonist: Include a neutral antagonist (a beta-blocker without ISA, such as propranolol) to determine the true basal signaling level of your assay system.
-
Optimize Cell Density and Assay Conditions: Ensure that cell density and incubation times are optimized to minimize non-specific signaling.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative pharmacological data for this compound in the public domain, the following table provides representative data for a well-characterized beta-blocker with partial agonist activity, Pindolol , for illustrative purposes. These values can serve as a benchmark for what to expect when characterizing a compound with similar properties.
| Parameter | Full Agonist (Isoproterenol) | Partial Agonist (Pindolol - Representative) | Antagonist (Propranolol) |
| Binding Affinity (Ki) | ~ 10-100 nM | ~ 1-10 nM | ~ 1-10 nM |
| Functional Potency (EC50) | ~ 1-10 nM | ~ 10-100 nM | Not Applicable |
| Maximal Efficacy (Emax) | 100% | 40-50% of Isoproterenol | 0% |
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of this compound for β-adrenoceptors using a competition binding assay.
Materials:
-
Cell membranes expressing β-adrenoceptors
-
Radioligand (e.g., [³H]-Dihydroalprenol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP))
-
Non-labeled ligands: this compound, Isoproterenol (full agonist), Propranolol (antagonist)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Methodology:
-
Prepare Reagents: Prepare serial dilutions of this compound and control ligands.
-
Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand (at its Kd), and varying concentrations of the unlabeled ligands. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess propranolol).
-
Equilibration: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay to Determine Potency (EC50) and Efficacy (Emax)
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP).
Materials:
-
Whole cells expressing β-adrenoceptors (e.g., CHO or HEK293 cells)
-
This compound, Isoproterenol (full agonist), Propranolol (antagonist)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control ligands in assay buffer containing a PDE inhibitor.
-
Stimulation: Replace the cell culture medium with the compound dilutions. Include wells for basal control (buffer only) and full agonist control (saturating concentration of isoproterenol).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response model to determine the EC50 and Emax values. The Emax of this compound should be expressed relative to the Emax of isoproterenol.
Visualizations
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tiprenolol and Metoprolol in Preclinical Arrhythmia Models
In the landscape of antiarrhythmic drug development, a thorough understanding of the comparative efficacy of different pharmacological agents is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the antiarrhythmic properties of Tiprenolol and Metoprolol, focusing on their performance in established preclinical arrhythmia models. The data presented is compiled from various independent studies, offering insights into their relative effectiveness and mechanisms of action.
Quantitative Efficacy in Canine Arrhythmia Models
To facilitate a clear comparison of the antiarrhythmic efficacy of this compound and Metoprolol, the following tables summarize quantitative data from studies utilizing canine models of ventricular arrhythmia. It is important to note that the data for each drug are derived from separate studies, and direct head-to-head comparative trials were not identified in the available literature.
Table 1: Efficacy in Catecholamine-Induced Arrhythmia Models
| Drug | Model | Dosage | Key Finding |
| This compound | Adrenaline-Halothane Induced Ventricular Arrhythmia | 0.01-0.02 mg/kg (IV) | Abolished ventricular arrhythmias. |
| Metoprolol | Epinephrine-Halothane Induced Ventricular Arrhythmia | Not specified | Increased the arrhythmogenic dose of epinephrine from 2.62 +/- 0.56 µg/kg/min to 8.40 +/- 1.13 µg/kg/min.[1] |
| Metoprolol | Epinephrine-Halothane Induced Ventricular Arrhythmia | Not specified | Increased the arrhythmogenic dose of epinephrine from 2.2 µg/kg/min to 12 µg/kg/min.[2] |
Table 2: Efficacy in Ouabain-Induced Arrhythmia Models
| Drug | Model | Dosage | Key Finding |
| This compound | Ouabain-Induced Ventricular Tachycardia | 2.0-4.0 mg/kg (IV) | Restored sinus rhythm in 4 out of 5 dogs. |
| Metoprolol | Data not available in the searched preclinical models. | - | - |
Table 3: Efficacy in Ischemia-Induced Arrhythmia Models (Coronary Artery Ligation)
| Drug | Model | Dosage | Key Finding |
| This compound | Ventricular Tachycardia (20-44h post-ligation) | 4.0-8.0 mg/kg (IV) | Increased the frequency of sinus beats and reduced the ventricular rate. |
| Metoprolol | Myocardial Infarction (6h post-ligation) | 1.2 mg/kg (IV) | Reduced infarct size by 40% compared to control.[3] |
| Metoprolol | Myocardial Infarction | 0.6 mg/kg & 1.6 mg/kg (IV) | Both low and target doses increased ventricular effective refractory period after myocardial infarction.[4] |
Experimental Protocols
The following are detailed methodologies for the key experimental arrhythmia models cited in this guide.
Catecholamine-Induced Arrhythmia Model (Adrenaline/Epinephrine-Halothane)
This model is designed to assess the efficacy of drugs in preventing arrhythmias triggered by an excess of catecholamines, mimicking a state of sympathetic hyperactivation.
-
Animal Model: Mongrel dogs.
-
Anesthesia: Anesthesia is induced and maintained with halothane.
-
Arrhythmia Induction: A continuous intravenous infusion of adrenaline or epinephrine is administered at a progressively increasing rate.
-
Endpoint: The arrhythmogenic dose (AD) is determined, which is the minimum dose of the catecholamine required to produce a predefined ventricular arrhythmia (e.g., a specific number of premature ventricular contractions within a set time).
-
Drug Evaluation: The test compound (this compound or Metoprolol) is administered intravenously before the catecholamine infusion, and the change in the AD is measured to quantify the antiarrhythmic effect.
Ouabain-Induced Arrhythmia Model
This model evaluates the ability of a drug to counteract arrhythmias caused by digitalis toxicity, which involves alterations in intracellular calcium handling.
-
Animal Model: Mongrel dogs.
-
Arrhythmia Induction: Ouabain, a cardiac glycoside, is administered intravenously to induce ventricular tachycardia.
-
Endpoint: The primary endpoint is the restoration of normal sinus rhythm.
-
Drug Evaluation: Once a stable ventricular tachycardia is established, the test compound (this compound) is administered intravenously, and the time to conversion to sinus rhythm and the number of animals successfully converted are recorded.
Ischemia-Induced Arrhythmia Model (Coronary Artery Ligation)
This model simulates the arrhythmogenic conditions that arise from myocardial ischemia and infarction.
-
Animal Model: Mongrel dogs.
-
Procedure: A major coronary artery, typically the left anterior descending artery, is surgically ligated to induce a myocardial infarction.
-
Arrhythmia Development: Ventricular arrhythmias develop spontaneously over a period of hours to days following the ligation.
-
Endpoint: The efficacy of the drug is assessed by measuring the reduction in the frequency of ventricular ectopic beats, the increase in the number of sinus beats, and in some studies, the reduction in infarct size.
-
Drug Evaluation: The test compound (this compound or Metoprolol) is administered intravenously after the development of arrhythmias or, in some protocols, as a pretreatment to assess its protective effects.
Mechanism of Action: Beta-Adrenergic Blockade
Both this compound and Metoprolol are beta-adrenergic receptor antagonists (beta-blockers). Their primary antiarrhythmic effect stems from their ability to competitively inhibit the binding of catecholamines, such as adrenaline and noradrenaline, to beta-1 adrenergic receptors, which are abundant in the heart. Metoprolol is a selective beta-1 adrenergic receptor antagonist[1].
The blockade of these receptors leads to a cascade of intracellular events that ultimately suppress arrhythmogenesis.
By blocking the beta-1 adrenergic receptor, this compound and Metoprolol prevent the activation of the Gs protein-adenylyl cyclase pathway. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA). The decreased PKA activity results in reduced phosphorylation of L-type calcium channels, leading to decreased calcium influx into the cardiomyocyte. This cascade of events manifests as a negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effect, which collectively contribute to the suppression of arrhythmias. Metoprolol's mechanism involves decreasing the slope of phase 4 in the nodal action potential and prolonging repolarization of phase 3.
References
- 1. Selective beta 1 and beta 2 adrenoceptor blockade on epinephrine-induced arrhythmias in halothane anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of receptor mechanism mediating epinephrine-induced arrhythmias during halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of propranolol, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of early intravenous low-dose of metoprolol on cardiac sympathetic activities and electrophysiological properties in myocardial infarction heart - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Tiprenolol vs. Practolol on Atrioventricular Conduction
In the landscape of beta-adrenergic receptor antagonists, both Tiprenolol and Practolol have carved out their niches. While both exert their primary effects by modulating the sympathetic nervous system's influence on the heart, a direct, comprehensive comparison of their impact on atrioventricular (AV) conduction has been a subject of interest for researchers and clinicians alike. This guide synthesizes the available experimental data to provide a comparative analysis of these two agents, focusing on their electrophysiological effects on the AV node.
Quantitative Comparison of Electrophysiological Effects
| Electrophysiological Parameter | This compound Effect | Practolol Effect | Normal Range |
| P-Q Interval (Rest) | Not Reported | Significant prolongation at 15 mg dose.[1] | 120-200 ms |
| P-Q Interval (Atrial Pacing at 110, 125, and 140 bpm) | Not Reported | Significant prolongation at 15 mg dose.[1] | Varies with heart rate |
| Atrio-His (A-H) Interval | Not Reported | Not Reported | 55-125 ms |
| His-Ventricle (H-V) Interval | Not Reported | Not Reported | 35-55 ms |
| Wenckebach Cycle Length | Not Reported | Not Reported | Varies |
| AV Nodal Effective Refractory Period (AVNERP) | Not Reported | Not Reported | 250-400 ms |
Note: The absence of data for this compound in this direct comparative context highlights a gap in the current body of research. The reported effects of Practolol are based on a study in patients with and without ischemic heart disease.[1] The study concluded that in patients with ischemic heart disease, Practolol showed no significant changes in the P-Q interval at the tested doses.[1]
Experimental Protocols
The data presented in this guide are derived from clinical electrophysiology studies. A generalized protocol for assessing atrioventricular conduction is as follows:
Patient Population: Subjects undergoing intracardiac electrophysiology studies for various clinical indications.
Catheter Placement: Multipolar electrode catheters are positioned in the high right atrium, His bundle region, and right ventricle via venous access.
Baseline Measurements: Baseline intracardiac electrograms are recorded to measure standard intervals, including the P-A (intra-atrial conduction), A-H (AV nodal conduction), and H-V (His-Purkinje conduction) intervals. The surface electrocardiogram is continuously monitored to measure the P-Q interval.
Pacing Protocols:
-
Incremental Atrial Pacing: The right atrium is paced at progressively faster rates to determine the Wenckebach cycle length (the heart rate at which AV nodal block, Mobitz type I, occurs).
-
Programmed Atrial Stimulation (Extrastimulus Technique): Following a train of paced atrial beats at a constant cycle length (S1), a premature atrial stimulus (S2) is introduced at progressively shorter coupling intervals. This technique is used to determine the effective refractory period of the AV node (AVNERP), which is the longest S1-S2 interval that fails to conduct to the ventricles.
Drug Administration: The investigational drug (this compound or Practolol) is administered intravenously at specified doses.
Post-Drug Measurements: All baseline and pacing protocol measurements are repeated after drug administration to assess its electrophysiological effects.
Signaling Pathways
Both this compound and Practolol are beta-adrenergic receptor antagonists. Their primary mechanism of action involves blocking the effects of catecholamines (epinephrine and norepinephrine) at beta-1 adrenergic receptors in the heart. This blockade leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn decreases the influx of calcium ions into the cells of the AV node. The reduced calcium current slows conduction velocity and prolongs the refractory period of the AV node.
Conclusion
The available evidence suggests that Practolol prolongs atrioventricular conduction, as evidenced by an increase in the P-Q interval, particularly at higher doses.[1] This effect is consistent with its classification as a beta-blocker. A comprehensive, direct comparison of the electrophysiological effects of this compound on AV conduction remains to be fully elucidated in comparative studies. For researchers and drug development professionals, this represents a clear opportunity for further investigation to delineate the subtle yet potentially significant differences in the electrophysiological profiles of these two beta-blockers. A head-to-head clinical trial employing standardized electrophysiological study protocols would be invaluable in providing a definitive comparison of their effects on atrioventricular conduction.
References
Validating the binding affinity of Tiprenolol to beta-1 vs beta-2 receptors
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity of Metoprolol and Propranolol
The following table summarizes the binding affinities (Ki values) of Metoprolol and Propranolol for β1 and β2 adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (β1 vs. β2) |
| Metoprolol | β1 | Data not explicitly found in a single comparable value | ~30-fold for β1 |
| β2 | Data not explicitly found in a single comparable value | ||
| Propranolol | β1 | Data not explicitly found in a single comparable value | Non-selective |
| β2 | Data not explicitly found in a single comparable value |
It is important to note that while the search results indicate Metoprolol's selectivity and Propranolol's non-selectivity, specific and directly comparable Ki values from a single experimental source were not found in the initial search. For a precise comparison, it is recommended to determine these values concurrently using the standardized protocol below.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of binding affinity for a test compound (e.g., Tiprenolol) at β1 and β2 adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from β1 and β2 adrenergic receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human β1 or β2 adrenergic receptors.
-
Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).
-
Test Compound: this compound or other beta-blocker of interest.
-
Reference Compounds: Metoprolol (β1-selective) and Propranolol (non-selective).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Competitive Binding: Radioligand, and increasing concentrations of the test compound.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in validating beta-blocker affinity, the following diagrams illustrate the experimental workflow and the cellular signaling pathways of the target receptors.
Assessing Antibody Cross-Reactivity Against Tiprenolol: A Comparative Guide
Structural Comparison of Tiprenolol and Other Beta-Blockers
The potential for an antibody to cross-react with other compounds is largely dependent on structural homology. This compound is a beta-adrenergic receptor antagonist with a distinct chemical structure.[1][2][3][4] Key features include a propan-2-olamine side chain attached to a phenoxy ring, with a methylsulfanyl group at the ortho position.
To assess potential cross-reactivity, it is crucial to compare the structure of this compound with other beta-blockers that share similar pharmacophores. The following table summarizes the structural characteristics of this compound and a selection of other beta-blockers.[5]
| Compound | Primary Amine | Secondary Amine | Aromatic Ring | Key Substituents |
| This compound | Isopropylamine | Yes | Phenoxy | 2-methylsulfanyl |
| Propranolol | Isopropylamine | Yes | Naphthoxy | - |
| Atenolol | Isopropylamine | Yes | Phenyl | 4-(2-amino-2-oxoethyl) |
| Metoprolol | Isopropylamine | Yes | Phenyl | 4-(2-methoxyethyl) |
| Pindolol | Isopropylamine | Yes | Indole | - |
| Labetalol | 1-methyl-3-phenylpropylamine | Yes | Phenyl | 2-hydroxy-5-(1-hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl) |
| Carvedilol | 2-(2-methoxyphenoxy)ethylamine | Yes | Carbazole | - |
Caption: Structural comparison of this compound with other common beta-blockers.
Experimental Protocol: Assessing Antibody Cross-Reactivity via Competitive ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the cross-reactivity of an antibody with various analytes. This protocol provides a generalized procedure for assessing the cross-reactivity of a putative anti-Tiprenolol antibody.
Materials and Reagents
-
Anti-Tiprenolol Antibody (to be developed by the researcher)
-
This compound-Hapten-Carrier Conjugate (e.g., this compound-BSA)
-
This compound Standard
-
Potential Cross-Reactants (other beta-blockers)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary Antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate Reader
Experimental Workflow
References
Benchmarking Tiprenolol: A Comparative Analysis Against Novel Beta-Blocking Agents
In the landscape of cardiovascular therapeutics, the evolution of beta-adrenergic receptor antagonists (beta-blockers) has led to the development of agents with nuanced pharmacological profiles, offering improved tolerability and targeted efficacy. This guide provides a comprehensive performance comparison of Tiprenolol, a traditional non-selective beta-blocker, against two novel agents, Nebivolol and Carvedilol, which possess unique vasodilatory properties. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of key performance metrics, supported by experimental data and methodologies.
Comparative Analysis of Pharmacodynamic and Pharmacokinetic Properties
The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of this compound, Nebivolol, and Carvedilol, facilitating a direct comparison of their performance characteristics. Data for this compound is limited due to its status as an older and less extensively characterized agent.
Table 1: Pharmacodynamic Properties
| Property | This compound | Nebivolol | Carvedilol |
| β1/β2 Selectivity | Non-selective | Highest β1-selectivity | Non-selective |
| Intrinsic Sympathomimetic Activity (ISA) | Not clearly established | None | None |
| Membrane Stabilizing Activity (MSA) | Present | None | Weak |
| Primary Mechanism of Action | Blocks β1 and β2 adrenergic receptors | Highly selective β1-adrenergic receptor blockade; Nitric oxide-dependent vasodilation via β3-receptor agonism | Non-selective β-adrenergic receptor blockade; α1-adrenergic receptor blockade causing vasodilation |
| Vasodilatory Effect | None | Yes (NO-mediated) | Yes (α1-blockade) |
Table 2: Pharmacokinetic Properties
| Property | This compound | Nebivolol | Carvedilol |
| Bioavailability (%) | Data not available | ~12% (extensive metabolizers) to 96% (poor metabolizers) | 25-35% |
| Protein Binding (%) | Data not available | >98% | >98% |
| Half-life (hours) | Data not available | 10 (extensive metabolizers) to 19 (poor metabolizers) | 7-10 |
| Metabolism | Data not available | Hepatic (CYP2D6) | Hepatic (CYP2D6, CYP2C9) |
| Primary Route of Excretion | Data not available | Renal and fecal | Fecal |
Clinical Efficacy and Safety Profile
Clinical trial data provides crucial insights into the real-world performance of these agents in treating cardiovascular conditions such as hypertension and heart failure.
Table 3: Clinical Performance in Hypertension and Heart Failure
| Indication | This compound | Nebivolol | Carvedilol |
| Hypertension | Effective in lowering blood pressure. | Effective in lowering blood pressure, with a favorable side-effect profile.[1] May offer advantages in patients with endothelial dysfunction. | Effective in lowering blood pressure, particularly in patients with concomitant heart failure.[1] |
| Heart Failure | Not a primary indication. | Approved for stable heart failure in some regions; has been shown to reduce mortality and cardiovascular hospitalizations in elderly patients. | Proven to reduce mortality and hospitalizations in patients with heart failure with reduced ejection fraction. |
| Common Side Effects | Bradycardia, fatigue, bronchospasm (due to non-selective nature). | Headache, fatigue, dizziness. Lower incidence of typical beta-blocker side effects. | Dizziness, fatigue, hypotension, weight gain. |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Receptor Selectivity
This assay is employed to determine the binding affinity of a drug to different receptor subtypes, in this case, β1 and β2-adrenergic receptors.
Objective: To quantify the binding affinity (Ki) of this compound, Nebivolol, and Carvedilol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 and β2-adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist).
-
Test compounds (this compound, Nebivolol, Carvedilol) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from cultured cells overexpressing either human β1 or β2-adrenergic receptors through homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound and the prepared cell membranes in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 37°C).
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 and β1 receptors indicates the β1-selectivity.
In Vitro Functional Assay for Intrinsic Sympathomimetic Activity (ISA)
This assay measures the ability of a beta-blocker to partially activate the β-adrenergic receptor in the absence of an agonist.
Objective: To determine if this compound, Nebivolol, or Carvedilol exhibit partial agonist activity at β-adrenergic receptors.
Materials:
-
Isolated tissue preparation (e.g., guinea pig right atrial appendage or papillary muscle).
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Isoproterenol (a full β-agonist).
-
Test compounds (this compound, Nebivolol, Carvedilol).
-
Force transducer and recording system.
Procedure:
-
Tissue Preparation: Mount the isolated atrial appendage or papillary muscle in the organ bath.
-
Stabilization: Allow the tissue to equilibrate under a resting tension until a stable baseline contractile force is achieved.
-
Compound Addition: Add increasing concentrations of the test compound to the organ bath and record any changes in the contractile force. An increase in force indicates partial agonist activity.
-
Full Agonist Response: After washing out the test compound, generate a cumulative concentration-response curve for the full agonist, isoproterenol, to establish the maximum possible response.
-
Data Analysis: Express the response to the test compound as a percentage of the maximum response to isoproterenol. A response greater than zero indicates the presence of ISA.
Erythrocyte Hemolysis Assay for Membrane Stabilizing Activity (MSA)
This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic stress, which is an indicator of local anesthetic or membrane-stabilizing activity.
Objective: To evaluate the membrane-stabilizing properties of this compound, Nebivolol, and Carvedilol.
Materials:
-
Fresh human or animal red blood cells (RBCs).
-
Phosphate-buffered saline (PBS) of varying tonicities (isotonic and hypotonic).
-
Test compounds (this compound, Nebivolol, Carvedilol).
-
Positive control (e.g., a known local anesthetic like lidocaine).
-
Spectrophotometer.
Procedure:
-
RBC Preparation: Wash fresh RBCs with isotonic PBS by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in isotonic PBS to a specific concentration (e.g., 10%).
-
Incubation: Incubate aliquots of the RBC suspension with different concentrations of the test compounds, positive control, or vehicle (negative control) for a defined period at room temperature.
-
Hemolysis Induction: After incubation, add a hypotonic PBS solution to each sample to induce hemolysis.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs and cell debris.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis inhibition for each compound concentration relative to the negative control (100% hemolysis). A higher percentage of inhibition indicates greater membrane stabilizing activity.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of action for this compound, Nebivolol, and Carvedilol.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This comparative guide highlights the significant advancements in beta-blocker pharmacology. While this compound represents a foundational non-selective beta-blocker, its clinical utility is limited by a lack of cardioselectivity and the absence of beneficial vasodilatory effects seen in newer agents. Nebivolol, with its high β1-selectivity and nitric oxide-mediated vasodilation, offers a favorable hemodynamic and side-effect profile. Carvedilol's dual β and α1-adrenergic blockade provides effective blood pressure control and proven mortality benefits in heart failure. The choice between these agents will depend on the specific clinical indication, patient comorbidities, and desired therapeutic outcomes. Further research into the long-term comparative efficacy and safety of these novel agents will continue to refine their role in cardiovascular medicine.
References
Meta-Analysis of Beta-Blocker Effectiveness: A Comparative Guide for Researchers
A comparative analysis of various beta-blockers is presented below, based on available clinical data. It is important to note that a meta-analysis of Tiprenolol's effectiveness compared to other beta-blockers could not be conducted due to a lack of available clinical trial data in publicly accessible resources. The information found on this compound was limited to preclinical studies.
Limited Preclinical Data on this compound
A 1974 study in dogs investigated the effects of this compound on experimental ventricular tachyarrhythmias. The study found that low doses of this compound (0.01-0.02 mg/kg) were effective in abolishing adrenaline-induced ventricular arrhythmias.[1] Larger doses were also shown to restore sinus rhythm in dogs with ouabain-induced tachycardia.[1] This early research indicated that this compound possesses antiarrhythmic properties in an animal model, comparable to propranolol.[1] However, without human clinical trial data, its efficacy and safety in comparison to other beta-blockers for conditions such as hypertension and angina pectoris remain undetermined.
Comparative Efficacy of Commonly Prescribed Beta-Blockers
In contrast to the sparse data on this compound, a wealth of clinical trial data is available for other beta-blockers. This guide provides a comparative overview of the effectiveness of several key beta-blockers in the management of hypertension and angina pectoris.
Hypertension
Beta-blockers have long been a cornerstone in the treatment of hypertension. However, their efficacy can vary based on patient age and the specific agent used. A meta-analysis has shown that in younger patients (mean age < 60 years), beta-blockers are effective in reducing major cardiovascular outcomes compared to placebo.[2] In older patients (mean age ≥ 60 years), the benefits were not as significant, and they were associated with a higher risk of stroke compared to other antihypertensive agents.[2]
| Beta-Blocker | Dosage | Study Population | Key Findings on Blood Pressure Reduction |
| Metoprolol | 100 mg once daily | 21,692 patients (50-75 years) with mild-to-moderate hypertension | After 4 weeks, mean systolic/diastolic BP decreased from 162/95 to 148/87 mm Hg. |
| Atenolol | Not specified | Elderly hypertensive patients | Equally effective as metoprolol and pindolol in reducing diastolic blood pressure. |
| Pindolol | Not specified | Elderly hypertensive patients | Equally effective as metoprolol and atenolol in reducing diastolic blood pressure. |
| Oxprenolol | 40-160 mg twice daily | 15 ambulatory men with standing diastolic BP ≥ 100 mm Hg | Standing BP declined from 145/108 to 130/98 mm Hg. |
| Indenolol | Not specified | 18 hypertensive patients | Significantly more effective than metoprolol in decreasing resting blood pressure. |
Angina Pectoris
Beta-blockers are also widely used to manage angina pectoris by reducing myocardial oxygen demand. The following table summarizes the findings of several studies on the efficacy of different beta-blockers in treating angina.
| Beta-Blocker | Dosage | Study Population | Key Findings on Angina Pectoris |
| Propranolol | Individualized | 20 patients with documented coronary heart disease | Reduced anginal attacks by 37% and nitroglycerin consumption by 38% compared to placebo. |
| Timolol | 10-30 mg twice daily | 23 patients with angina pectoris | Decreased the weekly number of anginal attacks and nitroglycerin consumption. |
| Metoprolol | Not specified | 20 patients with angina | Increased exercise tolerance by 36% and was as effective as propranolol. |
| Alprenolol | 400 mg/day (slow-release) | Patients with angina pectoris | A slow-release formulation given twice daily was as effective as ordinary tablets given four times a day in increasing exercise tolerance. |
| Oxprenolol | 160 mg once daily (slow-release) | 23 patients with stable angina pectoris | The average number of anginal attacks was 11/month compared to 8/month with propranolol (not statistically significant). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for some of the key studies cited.
Propranolol in Angina Pectoris Study Protocol
This study utilized a 44-week, double-blind, crossover design.
-
Lead-in Period: A 12-week period to establish baseline angina frequency and nitroglycerin consumption.
-
Dose-Finding Period: A 6-week period where the dosage of propranolol was individualized for each patient.
-
Crossover Phase: A 24-week double-blind phase where patients were randomized to receive either propranolol or a placebo, with a crossover at the midpoint.
-
Outcome Measures: The primary endpoints were the frequency of anginal attacks and nitroglycerin consumption. Secondary endpoints included time to onset of chest pain during treadmill exercise and ST-segment depression.
Metoprolol in Elderly Hypertensives Study Protocol
This was a prospective, open-label surveillance study conducted in a multicenter outpatient setting.
-
Participants: 21,692 patients aged 50 to 75 years with mild-to-moderate hypertension.
-
Intervention: Patients received 100 mg of metoprolol once daily for 4 weeks. If blood pressure was not controlled, 25 mg of hydrochlorothiazide was added.
-
Follow-up: Blood pressure and heart rate were monitored, and side effects were recorded over an 8-week period.
-
Outcome Measures: The primary outcomes were changes in systolic and diastolic blood pressure. Tolerability was also assessed.
Visualizing Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Generalized signaling pathway of a beta-adrenergic receptor and the inhibitory action of beta-blockers.
Caption: A typical workflow for a randomized controlled clinical trial comparing a beta-blocker to a control.
References
A Comparative Analysis of Tiprenolol and Atenolol on Blood Pressure: An Evidence-Based Guide
A critical evaluation of the existing literature reveals a significant disparity in the available clinical data for Tiprenolol and atenolol in the context of hypertension management. While atenolol has been extensively studied in numerous clinical trials, providing a robust dataset on its antihypertensive effects, there is a notable absence of published human clinical trial data on the effects of this compound on blood pressure. This guide, therefore, provides a comprehensive overview of the established clinical profile of atenolol and presents the limited preclinical data available for this compound, highlighting the critical need for further research to enable a direct and meaningful comparison.
This compound: An Uncharted Territory in Hypertension
This compound is classified as a beta-adrenergic receptor antagonist.[1] However, a thorough review of scientific literature did not yield any clinical trials investigating its efficacy and safety for the treatment of hypertension in humans. The primary research available focuses on its effects on experimental ventricular tachyarrhythmias in animal models.
Preclinical Data in a Canine Model
One study investigated the effects of this compound on mean arterial pressure in conscious dogs with ventricular arrhythmia induced by coronary artery ligation. The administration of this compound was shown to reduce mean arterial pressure in these animal models.[2] It is crucial to emphasize that these findings are from a preclinical animal study and cannot be directly extrapolated to human hypertensive patients. The study was not designed to evaluate the antihypertensive efficacy of this compound in a chronic hypertension setting.
Atenolol: A Well-Established Antihypertensive Agent
Atenolol is a cardioselective beta-1-adrenergic antagonist widely used for the management of hypertension.[3] Its effects on blood pressure have been extensively documented in numerous clinical trials.
Quantitative Data from Clinical Trials
The antihypertensive efficacy of atenolol has been demonstrated in various studies. A meta-analysis of 23 randomized controlled trials involving 1119 hypertensive participants revealed that atenolol, at doses ranging from 25 mg to 200 mg per day, significantly lowered systolic and diastolic blood pressure.[3] The mean baseline blood pressure in these studies was 162.3/104.2 mmHg, and atenolol treatment resulted in an average blood pressure reduction of -10/-8 mmHg (systolic/diastolic).[3]
For a more detailed look at the dose-dependent effects, the following table summarizes data from a study evaluating different oral doses of atenolol as a second-line therapy for primary hypertension.
| Treatment Group | N | Baseline Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Atenolol (0.25x starting dose) | 4 trials | - | - | -2.9 | -1.4 |
| Atenolol (0.5x starting dose) | 5 trials | - | - | -5.2 | -2.7 |
| Atenolol (1x starting dose) | - | - | - | -6 | -4 |
| Atenolol (2x starting dose) | - | - | - | -8 | -6 |
Data adapted from a systematic review of beta-blockers as second-line therapy for primary hypertension. Note: Specific baseline BP values for each subgroup were not provided in the source.
Experimental Protocol: A Representative Clinical Trial Design
The following outlines a typical experimental protocol for a clinical trial evaluating the antihypertensive effects of atenolol:
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Adult patients (e.g., 18-65 years) diagnosed with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg). Exclusion criteria would typically include secondary hypertension, significant cardiovascular disease other than hypertension, renal or hepatic impairment, and contraindications to beta-blocker therapy.
Procedure:
-
Washout Period: A 2 to 4-week single-blind placebo run-in period to withdraw previous antihypertensive medications and establish baseline blood pressure.
-
Randomization: Eligible participants are randomly assigned to receive either atenolol (at a specified dose, e.g., 50 mg once daily) or a matching placebo.
-
Treatment Period: A fixed treatment period, typically 4 to 8 weeks.
-
Blood Pressure Measurement: Seated systolic and diastolic blood pressure are measured at regular intervals (e.g., weekly or bi-weekly) at the same time of day to minimize diurnal variations.
-
Data Analysis: The primary endpoint is the change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period, compared between the atenolol and placebo groups.
Mechanism of Action and Signaling Pathways
Both this compound and atenolol are beta-adrenergic receptor antagonists. Their primary mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors.
Atenolol Signaling Pathway
Atenolol is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, atenolol reduces heart rate, myocardial contractility, and cardiac output, which in turn lowers blood pressure.
Caption: Atenolol's mechanism of action.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a standard workflow for a clinical trial comparing two antihypertensive agents.
Caption: A typical experimental workflow.
Conclusion
For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap. Rigorous, well-designed clinical trials are necessary to determine the antihypertensive efficacy, safety, and optimal dosing of this compound in humans. Until such data becomes available, a direct and meaningful comparison of the differential effects of this compound and atenolol on blood pressure is not possible. Future research should focus on conducting placebo-controlled, dose-ranging studies of this compound in hypertensive patients to establish its clinical profile.
References
Safety Operating Guide
Safe Disposal of Tiprenolol: A Guide for Laboratory Professionals
The proper disposal of Tiprenolol, a beta-adrenergic antagonist, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting. Adherence to these protocols will help mitigate risks and ensure that all disposal practices align with current safety standards.
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound. This information is derived from safety data sheets (SDS) and general pharmaceutical waste guidelines.
| Parameter | Information | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Hazards | May be toxic to aquatic life, with potential for long-lasting effects. Avoid release to the environment. |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure applies to pure this compound, solutions containing this compound, and any contaminated labware.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety glasses or goggles: To protect against splashes or dust.
-
Chemical-resistant gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
2. Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound powder, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealed container designated for chemical waste.
-
Contaminated items such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Do not pour this compound solutions down the drain, as this can harm aquatic life and may violate local regulations.
-
-
Empty Containers:
-
Rinse empty this compound containers three times with a suitable solvent (e.g., water or ethanol, depending on the formulation).
-
Collect the rinsate as liquid chemical waste.
-
After rinsing, deface the label on the original container to prevent misuse. The container can then be disposed of as regular lab glass or plastic, in accordance with institutional guidelines.
-
3. Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Harmful," "Irritant").
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by a licensed waste disposal contractor.
4. Disposal Method
-
The primary and recommended method for the final disposal of this compound waste is through an approved waste disposal plant, which typically involves incineration.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of unused or expired this compound in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tiprenolol
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Tiprenolol. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
This compound is a beta-adrenergic blocker that requires careful handling due to its potential health hazards. This guide provides procedural, step-by-step instructions to minimize exposure risk and ensure safe disposal.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are ingestion, skin contact, eye contact, and inhalation of dust particles. The following table summarizes the identified hazards and the corresponding recommended personal protective equipment.
| Hazard ID | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. |
| H315 | Causes skin irritation | Wear protective gloves and a lab coat. |
| H319 | Causes serious eye irritation | Wear safety glasses with side shields or goggles. |
| H335 | May cause respiratory irritation | Use in a well-ventilated area or with a fume hood. Avoid breathing dust. |
Quantitative Data Summary:
| Parameter | Value | Source |
| Occupational Exposure Limits (OEL) | Not established | |
| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: This diagram illustrates the key steps for the safe handling of this compound, from preparation and handling to spill response and final disposal.
Detailed Protocols
1. Personal Protective Equipment (PPE) Protocol:
-
Gloves: Wear nitrile gloves when handling this compound. While specific compatibility data for this compound is not available, nitrile gloves generally offer good protection against a range of chemicals. Always inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Chemical safety glasses with side shields are mandatory. If there is a risk of splashing, goggles should be worn.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area where dust may be generated, a NIOSH-approved particulate respirator is recommended.
2. Handling and Operational Plan:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Spill Decontamination and Emergency Procedures:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and a respirator if the spill is large or in a poorly ventilated area.
-
Containment and Cleanup:
-
For dry spills , carefully cover the powder with a damp paper towel to avoid generating dust.
-
Gently sweep the material into a designated hazardous waste container using a scoop or brush.
-
For liquid spills , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Once the liquid is absorbed, scoop the material into a hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with a detergent solution and water, working from the outside of the spill inward.
-
Wipe the area dry with clean paper towels.
-
-
Waste Disposal: All contaminated materials, including absorbent materials, paper towels, and disposable PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.
4. Disposal Plan:
The disposal of this compound and any associated contaminated materials must be handled as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials, in a clearly labeled, sealed, and non-reactive container.
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. All disposal must comply with local, state, and federal regulations for pharmaceutical waste. Do not dispose of this compound down the drain or in the regular trash. The EPA's regulations under 40 CFR 266 subpart P provide specific guidance on the management of hazardous waste pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
